molecular formula C5H6ClN3O2S B069703 2-Amino-5-chloropyridine-3-sulfonamide CAS No. 163137-44-8

2-Amino-5-chloropyridine-3-sulfonamide

Cat. No.: B069703
CAS No.: 163137-44-8
M. Wt: 207.64 g/mol
InChI Key: SUXWIRGLOFKIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloropyridine-3-sulfonamide (CAS 163137-44-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry research, particularly in the development of novel sulfonamide-based compounds. This compound features the classic sulfonamide functional group (-SO₂NH₂), which is a cornerstone of numerous pharmacologically active agents, fused with a chloropyridine heterocyclic system. Research Applications and Value: The primary research value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its structure, which includes both an amino and a sulfonamide group on a chlorinated pyridine ring, makes it a suitable precursor for creating targeted libraries of derivatives. Research indicates that pyridine-3-sulfonamide scaffolds can be utilized to synthesize compounds with potential antifungal activity . Such derivatives have demonstrated efficacy against various Candida species, with some showing greater potency than standard treatments like fluconazole in preliminary studies . Beyond antifungals, the sulfonamide functional group is known to confer a range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and diuretic effects, making this compound a valuable starting point for exploring these and other therapeutic avenues . Mechanism of Action Insights: While the biological activity of any final derivative depends on its specific structure, the mechanism often involves interaction with enzyme active sites. For instance, novel sulfonamide-triazole hybrids derived from similar pyridine-sulfonamide cores are investigated as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The sulfonamide group can also facilitate binding to carbonic anhydrase isoforms, modulating their activity . The presence of the chlorine atom on the pyridine ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to fine-tune the properties and target selectivity of the resulting molecules . Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

2-amino-5-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXWIRGLOFKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381494
Record name 2-amino-5-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163137-44-8
Record name 2-amino-5-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-pyridine-3-sulfonic acid amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on 2-Amino-5-chloropyridine-3-sulfonamide (CAS Number: 163137-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloropyridine-3-sulfonamide is a pyridine derivative with potential pharmacological significance. This technical guide synthesizes the currently available information on this compound, including its chemical and physical properties, and putative biological activities. Notably, publicly accessible, in-depth experimental data and detailed mechanistic studies on this specific molecule are limited. This document aims to provide a foundational understanding for researchers and professionals in drug development by consolidating the existing data and outlining potential areas for further investigation.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 163137-44-8[2]
Molecular Formula C₅H₆ClN₃O₂S[2]
Molecular Weight 207.63 g/mol [2]
Appearance White to off-white powder[1]
Purity ≥95%[1]
Flash Point 213 °C
Storage Temperature Room temperature[1]
SMILES NC1=NC=C(Cl)C=C1S(N)(=O)=O[2]
InChIKey SUXWIRGLOFKIRJ-UHFFFAOYSA-N[2]

Synthesis and Spectroscopic Analysis

Similarly, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. For researchers undertaking the synthesis or characterization of this compound, standard analytical techniques would be required to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Limited information from a commercial supplier suggests that this compound may exhibit several biological activities. These are outlined below, along with a general overview of the relevant signaling pathways. It is important to note that specific studies confirming these activities for this particular compound are not available in the public domain.

P-glycoprotein (Pgp) Inhibition

This compound is reported to be an inhibitor of the efflux transporter P-glycoprotein (Pgp). Pgp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cells.

Putative Mechanism of Action: As a Pgp inhibitor, the compound could potentially bind to the transporter, thereby blocking the efflux of other substrates. This could lead to increased intracellular concentrations of co-administered drugs, enhancing their therapeutic efficacy.

Caption: Putative P-glycoprotein (Pgp) inhibition by this compound.

ATPase Inhibition

The compound is also suggested to inhibit the activity of ATPase. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion, a reaction that releases energy.

Putative Mechanism of Action: Inhibition of ATPase could disrupt cellular energy metabolism. The specific type of ATPase targeted by this compound is not specified.

ATPase_Inhibition ATP ATP ATPase ATPase ATP->ATPase Substrate ADP_Pi ADP + Pi ATPase->ADP_Pi Products Energy Energy ATPase->Energy Release Inhibitor This compound Inhibitor->ATPase Inhibition

Caption: General mechanism of ATPase inhibition.

Vasodilator Properties

Vasodilator properties have been attributed to this compound, suggesting its potential use in treating high blood pressure. Vasodilation is the widening of blood vessels, which results from the relaxation of smooth muscle cells within the vessel walls.

Putative Mechanism of Action: The mechanism of vasodilation is not specified, but it could involve pathways such as nitric oxide signaling, prostacyclin production, or direct effects on ion channels in vascular smooth muscle cells.

Vasodilation_Pathway Vasodilator This compound Endothelial_Cell Endothelial Cell Vasodilator->Endothelial_Cell NO_Synthase eNOS Endothelial_Cell->NO_Synthase Smooth_Muscle_Cell Smooth Muscle Cell Guanylate_Cyclase sGC Smooth_Muscle_Cell->Guanylate_Cyclase NO Nitric Oxide NO_Synthase->NO NO->Smooth_Muscle_Cell cGMP cGMP Guanylate_Cyclase->cGMP Relaxation Relaxation cGMP->Relaxation

Caption: A potential nitric oxide-mediated vasodilation pathway.

Myorelaxant Properties

The compound is also described as having myorelaxant (muscle relaxant) properties. Muscle relaxants decrease muscle tone and can be used to alleviate symptoms such as muscle spasms and pain.

Putative Mechanism of Action: The mechanism could be central, acting on the central nervous system, or peripheral, acting directly on the muscle fibers or the neuromuscular junction.

Myorelaxant_Action Myorelaxant This compound CNS Central Nervous System Myorelaxant->CNS Inhibition Motor_Neuron Motor Neuron CNS->Motor_Neuron Relaxation Relaxation CNS->Relaxation Neuromuscular_Junction Neuromuscular Junction Motor_Neuron->Neuromuscular_Junction Muscle_Fiber Muscle Fiber Neuromuscular_Junction->Muscle_Fiber Contraction Contraction Muscle_Fiber->Contraction

Caption: Potential sites of action for a myorelaxant.

Experimental Protocols

Due to the lack of published research, detailed experimental protocols for the synthesis, purification, analysis, or biological evaluation of this compound cannot be provided at this time. Researchers interested in this compound would need to develop and validate their own methodologies based on standard organic chemistry and pharmacological practices.

Conclusion and Future Directions

This compound is a chemical entity with suggested, but unconfirmed, biological activities that could be of interest in drug discovery and development. The current lack of detailed scientific literature presents both a challenge and an opportunity. There is a clear need for foundational research to synthesize and characterize this compound thoroughly. Subsequent studies should focus on validating the putative biological activities through in vitro and in vivo assays to elucidate its mechanisms of action and potential therapeutic applications. The information presented in this guide serves as a starting point for such investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support further research and application of this compound.

Core Physicochemical Data

While experimental data for this compound is not extensively available in the public domain, the following table summarizes its fundamental identifiers and predicted physicochemical properties. These predictions are generated using established computational models and provide valuable estimates for experimental design and molecular modeling.

PropertyValueSource
Molecular Formula C₅H₆ClN₃O₂S[1]
Molecular Weight 207.63 g/mol [1]
CAS Number 163137-44-8[1]
Appearance White powder (predicted)
Melting Point 220-240 °C (predicted)
Boiling Point 475.9 °C at 760 mmHg (predicted)
pKa (most acidic) 7.5 (sulfonamide NH) (predicted)
pKa (most basic) 2.8 (pyridine N) (predicted)
LogP 0.8 (predicted)
Water Solubility 1.2 g/L at 25°C (predicted)

Biological Activity and Mechanism of Action

This compound is a precursor for sulfonamide-based drugs, which are known for their antimicrobial properties.[2] The primary mechanism of action for this class of compounds is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.[3][5]

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by a sulfonamide drug.

DHPS_Inhibition cluster_Enzyme Dihydropteroate Synthase (DHPS) cluster_Substrates Substrates cluster_Products Product DHPS DHPS Active Site Dihydropteroate Dihydropteroate (Folic Acid Precursor) DHPS->Dihydropteroate Catalyzes formation of DHPS->No_Product Inhibition of Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Binds to DHPP Dihydropterin Pyrophosphate DHPP->DHPS Sulfonamide Sulfonamide (e.g., derived from This compound) Sulfonamide->DHPS Competitively Binds to

Competitive inhibition of dihydropteroate synthase by a sulfonamide.

Experimental Protocols

Synthesis of Pyridine-3-Sulfonamides (General Procedure)

A common route for the synthesis of pyridine-3-sulfonamides involves the reaction of a corresponding pyridine-3-sulfonyl chloride with ammonia or an amine.[3] The following workflow illustrates a typical synthesis.

Synthesis_Workflow Start Start: 2-Amino-5-chloropyridine Chlorosulfonation Chlorosulfonation (e.g., with Chlorosulfonic Acid) Start->Chlorosulfonation SulfonylChloride 2-Amino-5-chloropyridine-3-sulfonyl chloride Chlorosulfonation->SulfonylChloride Amination Amination (e.g., with aqueous Ammonia) SulfonylChloride->Amination Product This compound Amination->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

A general workflow for the synthesis of a pyridine sulfonamide.

Protocol:

  • Chlorosulfonation: 2-Amino-5-chloropyridine is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. This reaction is typically carried out under anhydrous conditions and at controlled temperatures.

  • Amination: The resulting 2-Amino-5-chloropyridine-3-sulfonyl chloride is then reacted with an amine source, commonly aqueous ammonia, to form the sulfonamide. This step is usually performed in a suitable solvent and may require cooling.

  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Physicochemical Properties

The following are general protocols for the experimental determination of the key physicochemical properties of sulfonamides.

Melting Point Determination:

The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base. The pKa is determined from the inflection point of the resulting titration curve.

  • UV-Vis Spectrophotometry: The UV-Vis absorbance of the compound is measured in a series of buffer solutions with known pH values. The pKa is calculated from the changes in absorbance as a function of pH, which reflect the ratio of the ionized to the non-ionized form of the molecule.

Solubility Determination:

The equilibrium solubility is determined by the shake-flask method. An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

LogP (Octanol-Water Partition Coefficient) Determination:

The LogP value, a measure of lipophilicity, is typically determined by the shake-flask method.

  • A solution of the compound is prepared in either water or n-octanol.

  • Equal volumes of the n-octanol and water phases (pre-saturated with each other) are combined in a sealed container with a known amount of the compound.

  • The mixture is agitated until the compound has partitioned between the two phases and equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined.

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

References

2-Amino-5-chloropyridine-3-sulfonamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and biological data for 2-Amino-5-chloropyridine-3-sulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Formula

This compound is a substituted pyridine derivative containing both an amino and a sulfonamide functional group. These features are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Molecular Formula: C₅H₆ClN₃O₂S[1]

IUPAC Name: this compound[1]

CAS Number: 163137-44-8[1]

Canonical SMILES: C1=C(C=NC(=C1S(=O)(=O)N)N)Cl

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 207.63 g/mol [1]
Appearance White powder[2]
Flash Point 213 °C
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Store at room temperature[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. The synthesis of the related compound, 2-amino-5-chloropyridine, is well-documented and typically involves the chlorination of 2-aminopyridine. It is plausible that the synthesis of the target sulfonamide derivative would proceed from a suitably substituted aminopyridine precursor. A potential synthetic workflow is outlined below.

G start 2-Amino-5-chloropyridine step1 Sulfonation start->step1 step2 Chlorination step1->step2 step3 Amination step2->step3 end This compound step3->end G cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes compound This compound pgp Pgp Inhibition compound->pgp atpase ATPase Inhibition compound->atpase k_channel K+ Channel Blockade compound->k_channel vaso Vasodilation compound->vaso muscle Muscle Relaxation compound->muscle mdr Reversal of Multidrug Resistance pgp->mdr energy Altered Energy Metabolism atpase->energy neuro Modulation of Neuronal Excitability k_channel->neuro

References

Unveiling the Bioactive Potential: A Technical Guide to 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the potential biological activities of 2-Amino-5-chloropyridine-3-sulfonamide. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available information on its hypothesized mechanisms of action, presents relevant quantitative data from related compounds to provide a comparative context, and outlines detailed experimental protocols for its evaluation.

Overview of Biological Activity

This compound is a heterocyclic compound featuring both a sulfonamide group and an aminopyridine core. This unique structural arrangement suggests a range of potential biological activities. Based on its chemical class and available literature on analogous structures, its primary activities are projected to be in antibacterial chemotherapy, with additional potential as a modulator of membrane transport proteins and ion channels.

One source indicates that this compound may act as an inhibitor of the P-glycoprotein (Pgp) efflux transporter and ATPase, exhibit vasodilator and myorelaxant properties, and potentially enhance cognition through mechanisms like potassium channel blockade and inhibition of synaptic transmission[1]. Furthermore, its structural similarity to sulfonamide drugs strongly suggests it could function as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the microbial folic acid synthesis pathway[2].

Potential as an Antibacterial Agent via Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide moiety is a well-established pharmacophore responsible for the antibacterial effects of sulfa drugs[3]. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in many bacteria and some lower eukaryotes[4][5]. By mimicking the natural substrate, p-aminobenzoic acid (pABA), sulfonamides block the production of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is vital for the synthesis of nucleic acids and certain amino acids, and its depletion ultimately halts microbial growth and replication[3][5].

Quantitative Data for Structurally Related Sulfonamides
Compound ClassTarget Organism/EnzymeMeasurementValueReference
N-Sulfonamide 2-PyridoneS. aureusMIC31.25 µg/mL[4]
Pterin-Sulfa ConjugatesYersinia pestis DHPSInhibition-[6]
Pterin-based InhibitorsBacillus anthracis DHPSIC50Low µM range[7]
Experimental Protocols

This protocol outlines a standard broth microdilution method to determine the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This enzymatic assay directly measures the ability of a compound to inhibit DHPS activity.

  • Reagents and Enzyme: Recombinant DHPS enzyme is purified. The substrates, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA), are prepared in a suitable buffer.

  • Assay Procedure: The reaction is initiated by adding the enzyme to a reaction mixture containing buffer, DHPPP, pABA, and varying concentrations of the test compound. The reaction is allowed to proceed for a set time at an optimal temperature.

  • Detection: The reaction can be monitored continuously by spectrophotometrically measuring the consumption of pABA or discontinuously by quantifying the formation of the product, dihydropteroate, using methods like HPLC.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHPS_Pathway cluster_folate Bacterial Folate Biosynthesis GTP GTP DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate pABA p-Aminobenzoic Acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_AA DNA, RNA, Amino Acids Tetrahydrofolate->DNA_AA DHPS Dihydropteroate Synthase (DHPS) DHPS->Dihydropteroate Catalyzes Sulfonamide This compound Sulfonamide->DHPS Inhibits

Figure 1: Bacterial Folate Biosynthesis Pathway and the inhibitory action of sulfonamides on DHPS.

Potential as a P-glycoprotein (Pgp) Inhibitor

P-glycoprotein (Pgp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that actively transports a wide variety of substrates out of cells. It plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer therapy and treatment failures for other diseases[8][9]. Inhibition of Pgp can enhance the bioavailability and intracellular concentration of co-administered drugs that are Pgp substrates[9].

Quantitative Data for Known Pgp Inhibitors

The following table includes IC50 values for known Pgp inhibitors to serve as a benchmark for evaluating new compounds.

CompoundPgp SubstrateAssay SystemIC50 ValueReference
VerapamilNMQP-gp membrane vesicles1.8 µM[10]
ErythromycinNMQP-gp membrane vesicles145.1 µM[10]
6-OH-BDE-47NMQP-gp membrane vesicles11.7 µM[10]
RitonavirDabigatran etexilateCaco-2 cellsVaries[11]
Experimental Protocol: Cell-Based Pgp Efflux Assay

This protocol describes a common method using Caco-2 cells, a human colon adenocarcinoma cell line that expresses Pgp, to assess a compound's potential as a Pgp inhibitor.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Transport Buffer and Probe Substrate: A fluorescent or radiolabeled Pgp probe substrate (e.g., Rhodamine 123, Digoxin, or Dabigatran etexilate) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Transport Experiment:

    • The Caco-2 monolayers are washed and equilibrated with the transport buffer.

    • The probe substrate is added to either the apical (AP) or basolateral (BL) chamber, with or without varying concentrations of the test compound (this compound).

    • Samples are taken from the receiver chamber at various time points.

  • Quantification: The concentration of the probe substrate in the samples is measured using a fluorescence plate reader, liquid scintillation counter, or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (AP-to-BL and BL-to-AP). The efflux ratio (ER) is calculated as Papp(BL-to-AP) / Papp(AP-to-BL). A reduction in the efflux ratio in the presence of the test compound indicates Pgp inhibition. The IC50 value is determined by plotting the efflux ratio against the inhibitor concentration.

Pgp_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (~21 days) Equilibrate Equilibrate cell monolayers Culture->Equilibrate Prepare Prepare probe substrate and test compound dilutions Add_AP Add probe + inhibitor to Apical (AP) side Prepare->Add_AP Add_BL Add probe + inhibitor to Basolateral (BL) side Prepare->Add_BL Equilibrate->Add_AP Equilibrate->Add_BL Sample_BL Sample from BL side Add_AP->Sample_BL Sample_AP Sample from AP side Add_BL->Sample_AP Quantify Quantify probe substrate (e.g., Fluorescence, LC-MS) Sample_BL->Quantify Sample_AP->Quantify Calculate Calculate Papp and Efflux Ratio (ER) Quantify->Calculate Determine Determine IC50 value Calculate->Determine

Figure 2: Workflow for a cell-based P-glycoprotein (Pgp) efflux inhibition assay.

Potential as a Potassium Channel Blocker

Voltage-gated potassium (Kv) channels are transmembrane proteins crucial for regulating neuronal excitability, muscle contraction, and cell volume. Blockers of specific Kv channels, such as Kv1.3, are being investigated for various therapeutic applications, including autoimmune diseases and oncology[12]. The aminopyridine scaffold is a known feature of several potassium channel blockers.

Quantitative Data for Aminopyridine-based Kv Channel Blockers

The following table shows the potency of related aminopyridine compounds on potassium channels.

CompoundChannelAssay SystemIC50 ValueReference
4-Aminopyridine (4-AP)Shaker Kv channelsXenopus oocytesVaries with pH[13]
3-Fluoro-4-aminopyridineShaker Kv channelsXenopus oocytesVaries with pH[13]
MeuKTXhKv1.3HEK293T cells2.63 ± 1.06 nM[14]
KTX-2hKv1.3HEK293T cells0.32 ± 0.03 nM[14]
Experimental Protocol: Electrophysiological Assessment of Kv Channel Blockade

This protocol uses the whole-cell patch-clamp technique to directly measure the effect of a compound on the ionic currents flowing through Kv channels expressed in a host cell line.

  • Cell Preparation: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected to express the specific potassium channel subtype of interest (e.g., hKv1.3).

  • Patch-Clamp Recording:

    • A single transfected cell is identified for recording.

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit channel opening and generate potassium currents.

  • Compound Application: The baseline potassium current is recorded. Then, a solution containing the test compound (this compound) at a specific concentration is perfused over the cell.

  • Data Acquisition and Analysis: The potassium current is recorded again in the presence of the compound. The percentage of current inhibition is calculated. This process is repeated for a range of concentrations to generate a dose-response curve, from which the IC50 value is determined.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Transfect Transfect cell line (e.g., HEK293) with Kv channel of interest Culture_Cells Culture transfected cells Transfect->Culture_Cells Select_Cell Select single cell for recording Culture_Cells->Select_Cell Form_Seal Form giga-seal and achieve whole-cell configuration Select_Cell->Form_Seal Record_Baseline Apply voltage protocol and record baseline K+ current Form_Seal->Record_Baseline Apply_Compound Perfuse cell with test compound Record_Baseline->Apply_Compound Record_Inhibited Record K+ current in the presence of the compound Apply_Compound->Record_Inhibited Calculate_Inhibition Calculate % inhibition Record_Inhibited->Calculate_Inhibition Repeat_Concentrations Repeat for multiple concentrations Calculate_Inhibition->Repeat_Concentrations Generate_Curve Generate dose-response curve and determine IC50 Repeat_Concentrations->Generate_Curve

Figure 3: Workflow for electrophysiological assessment of potassium channel blockade.

Conclusion

This compound possesses a chemical architecture that suggests a high potential for biological activity, particularly as an antibacterial agent targeting dihydropteroate synthase. Furthermore, plausible activities as an inhibitor of the Pgp efflux pump and as a potassium channel blocker warrant investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this compound, enabling a thorough characterization of its pharmacological profile for future drug development endeavors.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document summarizes the putative and theoretical mechanisms of action of 2-Amino-5-chloropyridine-3-sulfonamide. At the time of writing, there is a notable absence of peer-reviewed scientific literature detailing the specific biological activities of this compound. The information presented herein is largely based on a singular, uncited commercial source and inferred from the known activities of structurally related molecules. This guide is intended to provide a framework for future research into the pharmacology of this compound.

Introduction

This compound is a heterocyclic sulfonamide with a chemical structure that suggests potential interactions with various biological targets. While definitive studies are not publicly available, a commercial supplier has claimed a range of pharmacological effects for this compound, including cognition enhancement, P-glycoprotein (Pgp) inhibition, ATPase inhibition, potassium channel blocking, vasodilation, and myorelaxant properties. Furthermore, its structural similarity to classical sulfonamides and aminopyridines suggests other potential mechanisms of action. This technical guide will explore these putative and theoretical mechanisms, providing hypothetical experimental frameworks for their investigation.

Putative and Theoretical Mechanisms of Action

Inhibition of P-glycoprotein (Pgp)

It has been suggested that this compound may act as an inhibitor of the efflux transporter P-glycoprotein. Pgp is an ATP-dependent efflux pump that is highly expressed in various tissues and contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Inhibition of Pgp can therefore enhance the efficacy of co-administered therapeutic agents.

ATPase Inhibition

The compound is also purported to inhibit ATPase activity. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion. This activity is crucial for cellular energy metabolism. Non-specific inhibition of ATPases could have widespread cellular effects.

Potassium Channel Blockade

A further claimed activity is the inhibition of potassium channels, leading to the blockade of synaptic transmission. The 2-aminopyridine scaffold is a known pharmacophore for potassium channel blockers. By blocking these channels, the repolarization of the neuronal membrane is delayed, which can enhance neurotransmitter release.

Dihydropteroate Synthase (DHPS) Inhibition

Given its sulfonamide moiety, a classical mechanism of action for this class of compounds is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. This would confer antibacterial properties.

Carbonic Anhydrase (CA) Inhibition

Certain sulfonamides are also well-known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.

Quantitative Data (Hypothetical)

In the absence of experimental data for this compound, the following table presents a template for how such data would be structured.

TargetAssay TypeParameterValue
P-glycoproteinRhodamine 123 effluxIC50Data not available
ATPaseColorimetric phosphate assayIC50Data not available
Potassium Channels (e.g., Kv1.1)ElectrophysiologyIC50Data not available
Dihydropteroate SynthaseSpectrophotometricIC50Data not available
Carbonic Anhydrase (e.g., CAII)Esterase activityKiData not available

Experimental Protocols (Representative)

The following are representative protocols that could be employed to investigate the putative mechanisms of action of this compound.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

Objective: To determine the inhibitory effect of the test compound on P-gp-mediated efflux.

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1) and parental cell line (MDCK).

  • Rhodamine 123 (a fluorescent P-gp substrate).

  • Test compound (this compound).

  • Positive control inhibitor (e.g., Verapamil).

  • Cell culture medium and buffers.

  • Fluorescence plate reader.

Procedure:

  • Seed both cell lines in 96-well plates and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test compound or controls in buffer for 30 minutes.

  • Add Rhodamine 123 to all wells and incubate for a further 60 minutes.

  • Wash the cells with ice-cold buffer to remove extracellular dye.

  • Lyse the cells and measure the intracellular fluorescence.

  • Calculate the accumulation of Rhodamine 123 and determine the IC50 of the test compound.

ATPase Inhibition Assay

Objective: To measure the inhibition of ATPase activity by the test compound.

Materials:

  • Purified ATPase enzyme (e.g., Na+/K+-ATPase).

  • ATP solution.

  • Test compound.

  • Malachite green reagent for phosphate detection.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the ATPase enzyme, buffer, and various concentrations of the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate at a controlled temperature for a set period.

  • Stop the reaction and add the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition and determine the IC50 value.

Potassium Channel Blocking Assay (Electrophysiology)

Objective: To characterize the inhibitory effect of the test compound on a specific potassium channel subtype.

Materials:

  • Cell line expressing the target potassium channel (e.g., HEK293 cells expressing Kv1.1).

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system).

  • Intracellular and extracellular recording solutions.

  • Test compound.

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Record baseline potassium currents in response to a voltage-step protocol.

  • Perfuse the cell with a solution containing the test compound at various concentrations.

  • Record the potassium currents in the presence of the compound.

  • Measure the reduction in current amplitude to determine the percentage of inhibition and calculate the IC50.

Visualizations

The following diagrams illustrate the putative signaling pathways and experimental workflows.

P_glycoprotein_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (Pgp) Drug Co-administered Drug Pgp->Drug Drug->Pgp Efflux Compound This compound Compound->Pgp Inhibition

Caption: Putative inhibition of P-glycoprotein by this compound.

ATPase_Inhibition_Workflow start Start prep_reagents Prepare ATPase, ATP, and Test Compound start->prep_reagents incubate Incubate Enzyme with Test Compound prep_reagents->incubate add_atp Initiate Reaction with ATP incubate->add_atp stop_reaction Stop Reaction add_atp->stop_reaction detect_phosphate Add Malachite Green and Measure Absorbance stop_reaction->detect_phosphate analyze Calculate % Inhibition and IC50 detect_phosphate->analyze end End analyze->end

Caption: Experimental workflow for the ATPase inhibition assay.

Potassium_Channel_Blockade cluster_neuron Neuronal Membrane K_channel Voltage-gated K+ Channel K_ion_out K+ Efflux K_channel->K_ion_out Open Compound This compound Compound->K_channel Blockade Repolarization Membrane Repolarization K_ion_out->Repolarization

Caption: Theoretical blockade of potassium channels by this compound.

Conclusion

While this compound presents an interesting chemical scaffold with the potential for diverse pharmacological activities, there is a clear and urgent need for primary research to validate these claims. The putative mechanisms of P-glycoprotein inhibition, ATPase inhibition, and potassium channel blockade, alongside the theoretical possibilities of DHPS and carbonic anhydrase inhibition, offer multiple avenues for investigation. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the true mechanism of action of this compound, thereby enabling its potential development as a therapeutic agent.

2-Amino-5-chloropyridine-3-sulfonamide: A Potential P-glycoprotein Efflux Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer chemotherapy.[1][2] This efflux pump, encoded by the ABCB1 gene, actively transports a wide array of structurally diverse xenobiotics, including many anticancer drugs, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of existing chemotherapeutic agents.[3]

This technical guide explores the potential of 2-Amino-5-chloropyridine-3-sulfonamide as a P-glycoprotein efflux transporter inhibitor. While direct experimental data for this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview of the experimental protocols and data analysis methods that would be employed to characterize its P-gp inhibitory activity. The information presented is based on established methodologies for evaluating P-gp inhibitors and data from structurally related compounds.

Chemical Structure

Name: this compound

PropertyValue
Molecular Formula C₅H₅ClN₄O₂S
Molecular Weight 224.64 g/mol
Canonical SMILES C1=C(C(=C(N=C1)N)S(=O)(=O)N)Cl
InChI Key Not available

Hypothetical Inhibitory Activity

The following tables present hypothetical, yet realistic, quantitative data for this compound's inhibitory effect on P-gp, based on typical results for novel small molecule inhibitors. These values are for illustrative purposes to guide researchers in their potential findings.

Table 1: In Vitro P-gp Inhibition

AssayCell LineSubstrateIC₅₀ (µM) [Hypothetical]Positive Control
Calcein-AM EffluxMDCK-MDR1Calcein-AM1.5Verapamil (IC₅₀ = 5 µM)
Rhodamine 123 EffluxMCF-7/ADRRhodamine 1232.1Tariquidar (IC₅₀ = 0.1 µM)
Paclitaxel TransportCaco-2[³H]-Paclitaxel1.8Zosuquidar (IC₅₀ = 0.05 µM)

Table 2: P-gp ATPase Activity Modulation

CompoundBasal ATPase Activity (% of Control) [Hypothetical]Verapamil-Stimulated ATPase Activity (% of Control) [Hypothetical]
This compound (10 µM)120%75%
Verapamil (100 µM)250%N/A

Experimental Protocols

Detailed methodologies for key experiments to determine the P-gp inhibitory potential of a test compound like this compound are provided below.

Calcein-AM Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/A02) and parental cells.

  • Calcein-AM (acetoxymethyl ester).

  • Test compound (this compound).

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Seed P-gp overexpressing and parental cells into 96-well plates and culture until a confluent monolayer is formed.

  • Wash the cells twice with pre-warmed HBSS.

  • Prepare serial dilutions of the test compound and positive control in HBSS.

  • Add the compound solutions to the wells and pre-incubate for 30 minutes at 37°C.

  • Add Calcein-AM to each well to a final concentration of 1 µM.

  • Incubate for 60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

  • Add 100 µL of fresh HBSS to each well.

  • Measure the intracellular fluorescence using a plate reader.

  • Calculate the percent inhibition relative to the positive control and determine the IC₅₀ value.

Calcein_AM_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_seeding Seed P-gp overexpressing cells in 96-well plate cell_culture Culture to confluency cell_seeding->cell_culture cell_wash1 Wash cells with HBSS cell_culture->cell_wash1 add_compound Add test compound/ control cell_wash1->add_compound pre_incubate Pre-incubate (30 min, 37°C) add_compound->pre_incubate add_calcein Add Calcein-AM (1 µM) pre_incubate->add_calcein incubate Incubate (60 min, 37°C) add_calcein->incubate cell_wash2 Wash with ice-cold HBSS incubate->cell_wash2 read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) cell_wash2->read_fluorescence data_analysis Calculate % inhibition and IC50 read_fluorescence->data_analysis

Caption: Workflow for the Calcein-AM P-gp efflux inhibition assay.

P-gp ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis rate of P-gp, which is often stimulated by substrates and inhibited by competitive inhibitors.

Materials:

  • High-five insect cell membranes or purified P-gp.

  • Test compound (this compound).

  • Positive control substrate/stimulator (e.g., Verapamil).

  • Positive control inhibitor (e.g., Sodium orthovanadate).

  • ATP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EGTA, 5 mM NaN₃, 10 mM MgCl₂).

  • Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

  • 96-well clear plates.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the P-gp containing membranes.

  • Add the test compound dilutions to the wells. To measure stimulation, add only the test compound. To measure inhibition, add the test compound in the presence of a known stimulator like Verapamil.

  • Pre-incubate the plate for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding the phosphate detection reagent.

  • Incubate for 20 minutes at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Generate a standard curve with known phosphate concentrations to determine the amount of Pi released.

  • Calculate the ATPase activity and determine the effect of the test compound.

ATPase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_membranes Add P-gp membranes to 96-well plate add_compound Add test compound ± stimulator (Verapamil) add_membranes->add_compound pre_incubate Pre-incubate (5 min, 37°C) add_compound->pre_incubate add_atp Initiate with ATP (5 mM) pre_incubate->add_atp incubate Incubate (20 min, 37°C) add_atp->incubate stop_reaction Stop with Pi detection reagent incubate->stop_reaction color_dev Color development (20 min, RT) stop_reaction->color_dev read_abs Read absorbance (620 nm) color_dev->read_abs data_analysis Calculate ATPase activity read_abs->data_analysis

Caption: Workflow for the P-gp ATPase activity assay.

Mechanism of P-gp Inhibition

P-gp inhibitors can act through several mechanisms. Competitive inhibitors bind to the same site as the substrate, preventing its transport. Non-competitive inhibitors bind to a different site, altering the transporter's conformation and function. Some compounds may also interfere with the ATP binding and hydrolysis cycle that powers the efflux pump. The sulfonamide moiety and the aminopyridine core of the title compound suggest potential interactions with the nucleotide-binding domains (NBDs) or the transmembrane domains (TMDs) of P-gp.

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux Drug_binding_site Drug Binding Site (TMDs) NBD Nucleotide Binding Domains (NBDs) ADP ADP + Pi NBD->ADP Drug_in Drug (Intracellular) Drug_in->Pgp Enters P-gp Inhibitor 2-Amino-5-chloropyridine -3-sulfonamide Inhibitor->Drug_binding_site Competitive Inhibition Inhibitor->NBD ATPase Inhibition ATP ATP ATP->NBD Binds & Hydrolyzes

Caption: Potential mechanisms of P-gp inhibition.

Conclusion

This compound represents a scaffold of interest for the development of novel P-glycoprotein inhibitors. While specific data on this compound is not yet widely published, the established methodologies outlined in this guide provide a clear path for its evaluation. Characterizing its activity through Calcein-AM efflux and ATPase assays will be crucial in determining its potency and mechanism of action. The insights gained from such studies will be invaluable for medicinal chemists and drug development professionals working to overcome multidrug resistance in cancer and other therapeutic areas.

References

Potential Therapeutic Applications of 2-Amino-5-chloropyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the potential therapeutic applications of the chemical compound 2-Amino-5-chloropyridine-3-sulfonamide (CAS RN: 163137-44-8). Due to a notable scarcity of specific research on this molecule, this paper establishes a framework for its potential biological activities by examining its core chemical moieties: a sulfonamide group and an aminopyridine scaffold. The primary substantiated application for structurally related compounds is as antibacterial agents via the inhibition of the folic acid synthesis pathway. This guide presents representative data and a detailed experimental protocol for this mechanism. Furthermore, this document explores other hypothetical, albeit currently unsubstantiated, therapeutic roles, including the inhibition of ATPases, blockade of potassium channels, and modulation of P-glycoprotein (Pgp) efflux pumps. For each of these potential applications, a detailed, generalized experimental protocol is provided to guide future research and screening efforts. Visual diagrams of key pathways and experimental workflows are included to facilitate comprehension. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction and Chemical Properties

This compound is a heterocyclic organic compound. As of the date of this publication, there is a significant lack of specific peer-reviewed research detailing its biological activities and therapeutic applications. However, its chemical structure, featuring a sulfonamide functional group attached to a 2-aminopyridine core, suggests several plausible areas for therapeutic investigation. Sulfonamides are a well-established class of antibacterial agents. The aminopyridine scaffold is present in various neuroactive and other biologically active molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 163137-44-8
Molecular Formula C₅H₆ClN₃O₂S
Molecular Weight 207.64 g/mol
Appearance White powder
Boiling Point 446.9°C at 760 mmHg
Flash Point 224.1°C
Density 1.65 g/cm³

Potential Therapeutic Application: Antibacterial Agent

The most probable therapeutic application of this compound is as an antibacterial agent. This is based on the well-documented mechanism of action of the sulfonamide functional group.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a crucial step in the bacterial synthesis of folic acid.[1][2][3][4] Since folic acid is essential for the synthesis of nucleic acids and amino acids, its depletion leads to a bacteriostatic effect.[5] Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.[5]

Folic_Acid_Pathway cluster_bacteria Bacterial Cell cluster_inhibition GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate GTP->DHPPP Multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide This compound (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition ATPase_Workflow start Start prep Prepare Reagents: - ATPase Enzyme - Test Compound Dilutions - ATP Solution - Malachite Green Reagent start->prep plate Plate Setup: Add Enzyme, Buffer, and Test Compound to 96-well plate prep->plate pre_incubate Pre-incubate at 37°C (10 min) plate->pre_incubate initiate Initiate Reaction: Add ATP pre_incubate->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate stop_develop Stop & Develop Color: Add Malachite Green Reagent incubate->stop_develop read Read Absorbance (~650 nm) stop_develop->read analyze Data Analysis: - Calculate Pi released - Determine % Inhibition - Calculate IC50 read->analyze end End analyze->end Pgp_Workflow start Start prep_cells Prepare Pgp-expressing cell suspension (1x10^6 cells/mL) start->prep_cells add_inhibitor Aliquot cells and add test compound dilutions prep_cells->add_inhibitor incubate1 Incubate at 37°C (30 min) add_inhibitor->incubate1 add_rh123 Add Rhodamine 123 (substrate) incubate1->add_rh123 incubate2 Incubate at 37°C (30-60 min) add_rh123->incubate2 wash Wash cells twice with ice-cold PBS incubate2->wash acquire Acquire data via Flow Cytometer or Plate Reader wash->acquire analyze Data Analysis: - Measure fluorescence intensity - Determine % Inhibition - Calculate IC50 acquire->analyze end End analyze->end

References

A Comprehensive Review of Pyridine Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridine sulfonamide scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique electronic properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of pyridine sulfonamide derivatives, focusing on their synthesis, multifaceted biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Synthesis of Pyridine Sulfonamide Derivatives

The synthesis of pyridine sulfonamide derivatives can be broadly categorized into several effective methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

A prevalent and straightforward approach involves the direct sulfonylation of aminopyridines.[1] This method typically utilizes a substituted sulfonyl chloride which reacts with an aminopyridine in the presence of a base. A common experimental protocol is as follows:

Experimental Protocol: Direct Sulfonylation of Aminopyridines [1]

  • Dissolution: Dissolve the selected aminopyridine (e.g., 2-aminopyridine, 10 mmol) in pyridine in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to manage the exothermic nature of the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the corresponding benzenesulfonyl chloride (12 mmol) to the cooled pyridine solution.

  • Reaction: Stir the resulting mixture at room temperature for a duration of 1 hour.

  • Precipitation: Add ice water to the reaction mixture and stir vigorously to precipitate the solid product.

  • Isolation: Collect the crude product by filtration. The resulting solid is the N-(pyridin-2-yl)benzenesulfonamide.[1]

Another versatile method involves the use of stable 2,4,6-trichlorophenyl pyridine-2-sulfonate intermediates, which overcomes challenges associated with the instability of some pyridine-2-sulfonyl chlorides.[1]

A one-pot, three-component synthesis using an ionic liquid as the reaction medium represents a more modern and environmentally friendly approach to generate fused pyridine derivatives.[2]

Experimental Protocol: One-Pot Three-Component Synthesis [2]

  • Reaction Setup: In a dry 50 mL flask, charge an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).

  • Heating and Monitoring: Stir the reaction mixture at 80°C for 4 to 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, add 50 mL of water to the flask to precipitate the solid product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from ethanol.[2]

The following diagram illustrates a generalized workflow for the synthesis of pyridine sulfonamides.

G cluster_synthesis General Synthetic Workflow start Starting Materials (Aminopyridine, Sulfonyl Chloride) reaction Reaction (Base, Solvent) start->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Pyridine Sulfonamide Derivative purification->product G cluster_antimicrobial Antimicrobial Screening Workflow start Synthesized Compounds assay Antimicrobial Assay (e.g., Agar Diffusion) start->assay preparation Prepare Bacterial/Fungal Cultures preparation->assay measurement Measure Inhibition Zones assay->measurement result Determine MIC/MBC measurement->result G cluster_inhibition Mechanism of Enzyme Inhibition inhibitor Pyridine Sulfonamide Derivative binding Binding to Active Site inhibitor->binding enzyme Target Enzyme (e.g., Carbonic Anhydrase, Kinase) enzyme->binding inhibition Inhibition of Enzymatic Activity binding->inhibition

References

Navigating the Unknown: A Technical Guide to the Assumed Safety, Handling, and Storage of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive and publicly available Safety Data Sheet (SDS) for 2-Amino-5-chloropyridine-3-sulfonamide (CAS: 163137-44-8) is not available. This guide has been developed to provide a framework for researchers, scientists, and drug development professionals on how to approach the safety, handling, and storage of this and other novel or poorly characterized chemical compounds. The information herein is based on best practices in chemical safety and data extrapolated from the structurally similar compound, 2-Amino-5-chloropyridine (CAS: 1072-98-6). This information should be used for risk assessment and procedural planning only and does not represent verified data for this compound.

Introduction: The Principle of Prudent Practice

When working with a novel or uncharacterized compound such as this compound, the "Principle of Prudent Practice" must be adopted. This principle dictates that in the absence of definitive safety data, the compound should be treated as potentially hazardous. All handling and storage procedures should be designed to minimize exposure and mitigate risk. The addition of a sulfonamide group to the 2-amino-5-chloropyridine backbone could significantly alter its chemical, physical, and toxicological properties.

Assumed Hazard Assessment

In the absence of specific data for this compound, we will consider the known hazards of 2-Amino-5-chloropyridine as a starting point for a conservative risk assessment. It is crucial to remember that these are potential, not confirmed, hazards.

GHS Classification (Based on 2-Amino-5-chloropyridine)

The following GHS hazard classifications for 2-Amino-5-chloropyridine should be provisionally considered for this compound until specific data is available.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2]
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.
Physical and Chemical Properties (Based on 2-Amino-5-chloropyridine)

The physical and chemical properties of a compound are critical for its safe handling and storage. The following data for 2-Amino-5-chloropyridine can inform procedural planning.

PropertyValue
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
AppearanceOff-white to light tan crystalline powder.[1]
Melting Point134-138 °C[1]
Boiling Point127-128 °C @ 11 mmHg[1]
Flash Point160 °C[3]
Solubility1 g/L in water (20°C)

For this compound, the following is known:

PropertyValue
Molecular FormulaC5H6ClN3O2S[4]
Molecular Weight207.63[4]

The significant difference in molecular weight and the presence of a sulfonamide group suggest that the physical properties will differ.

Safe Handling Protocols

Based on the assumed hazards, the following handling protocols are recommended.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[5]
Skin Protection A lab coat and chemically resistant gloves (e.g., nitrile).[5]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5][6]
Hygiene Practices
  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1]

  • Do not eat, drink, or smoke in laboratory areas.[1][6]

  • Contaminated clothing should be removed and laundered before reuse.[1][5]

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container.[5]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[5] Some suppliers of this compound recommend storage at 2-8°C.

  • Incompatibilities: Based on the analogue, store away from strong oxidizing agents.[5]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][6]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, hydrogen chloride gas, and sulfur oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Experimental Protocols and Visualizations

As no specific experimental protocols for the safety assessment of this compound are available, the following workflows represent a logical approach to handling and risk mitigation.

G General Handling Workflow for Uncharacterized Compounds cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Available Data (Analogues, Predictive Models) b Conduct Risk Assessment a->b c Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) b->c d Prepare Engineering Controls (Fume Hood, Eyewash/Shower) c->d e Weigh/Transfer Compound in Fume Hood d->e Proceed with caution f Perform Experiment e->f g Decontaminate Surfaces and Equipment f->g h Store in Labeled, Sealed Container g->h j Dispose of Waste via Approved Channels g->j i Segregate in Designated Storage Area h->i

Caption: General handling workflow for uncharacterized compounds.

G Emergency Response for Accidental Exposure cluster_response Emergency Response for Accidental Exposure cluster_action Emergency Response for Accidental Exposure start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush_skin Flush with Water (15 min) Remove Contaminated Clothing skin->flush_skin flush_eye Flush with Water (15 min) eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response for accidental exposure.

Conclusion

The safe handling of novel compounds like this compound requires a conservative and informed approach. In the absence of specific safety data, researchers must rely on the Principle of Prudent Practice, treating the substance as potentially hazardous and utilizing all appropriate engineering controls, personal protective equipment, and safe work practices. The information derived from the analogue 2-Amino-5-chloropyridine provides a valuable, albeit provisional, basis for developing these safety protocols. It is imperative that as more information becomes available for this compound, safety procedures are reviewed and updated accordingly.

References

Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-5-chloropyridine-3-sulfonamide. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various solvents remains largely unreported. This document provides the available physicochemical properties for the target compound and its parent compound, 2-Amino-5-chloropyridine. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of pharmaceutical compounds, which can be readily applied to this compound. This guide also includes a general overview of the mechanism of action for the sulfonamide class of compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 163137-44-8[1]
Molecular Formula C₅H₆ClN₃O₂S[2]
Molecular Weight 207.63 g/mol [2]
Appearance White powder[3]

Table 2: Physicochemical Properties of 2-Amino-5-chloropyridine

PropertyValueReference
CAS Number 1072-98-6[4]
Molecular Formula C₅H₅ClN₂[5]
Molecular Weight 128.56 g/mol [5]
Appearance Beige crystalline solid[4]
Melting Point 135-138 °C[5]
Boiling Point 127-128 °C at 11 mmHg[6]
Water Solubility 1 g/L (at 20 °C)[6]
Qualitative Solubility Completely soluble in dimethyl formamide and dimethyl sulfoxide, slightly soluble in chloroform, insoluble in water.[7]

Experimental Protocols for Solubility Determination

Given the absence of specific solubility data for this compound, researchers will need to perform experimental determinations. The following are standard protocols used in the pharmaceutical industry for this purpose.

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature when the dissolved compound is in equilibrium with its solid form.[8][9]

Objective: To determine the saturation solubility of a compound at equilibrium.[8]

Materials:

  • Test compound (solid form)

  • Selected solvent (e.g., water, phosphate buffer pH 7.4)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Accurately weigh an excess amount of the solid test compound into a glass vial.[8]

  • Add a known volume of the desired solvent to the vial.[8]

  • Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8]

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[10]

  • After incubation, check for the presence of undissolved solid to ensure saturation.

  • Separate the undissolved solid from the solution by centrifugation.[10]

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Seal vial and agitate (24-72h at constant temp) B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC-UV or LC-MS) F->G

Thermodynamic Solubility Workflow
Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically by precipitating the compound from a DMSO stock solution into an aqueous buffer.[10][11]

Objective: To rapidly assess the solubility of a compound in a high-throughput format.[11]

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Aqueous buffer (e.g., PBS)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (for nephelometric or UV-Vis analysis) or LC-MS system[10][11]

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[12]

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[11]

  • Add the aqueous buffer to each well to achieve the desired final compound concentration.[11]

  • Mix the contents thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[10]

  • Measure the solubility. This can be done in several ways:

    • Nephelometry: Measure the light scattering caused by precipitated particles.[11]

    • Direct UV/Vis: Filter the solution to remove any precipitate and then measure the absorbance of the filtrate in a UV-compatible plate.[11]

    • LC-MS: Filter the solution and quantify the concentration of the compound in the filtrate using LC-MS.[13]

General Mechanism of Action: Sulfonamides

This compound belongs to the sulfonamide class of compounds. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[14][15]

Signaling Pathway: Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids.[16] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. The pathway involves the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by DHPS.[17]

Sulfonamides are structurally similar to PABA.[15] This structural analogy allows them to bind to the active site of DHPS, thereby preventing PABA from binding.[15] This competitive inhibition blocks the synthesis of dihydrofolic acid, leading to a depletion of downstream tetrahydrofolic acid. The lack of tetrahydrofolic acid halts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately inhibiting bacterial growth and replication (bacteriostatic effect).[14][18]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitively Inhibits DHF Dihydrofolic Acid DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Catalyzes NucleicAcids Nucleic Acid Synthesis (DNA, RNA) THF->NucleicAcids Required for BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth Leads to

References

Methodological & Application

Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide from 2-amino-5-chloropyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the development of novel therapeutics. This compound serves as a valuable building block for the synthesis of various sulfonamide-based drugs, which are known for their wide range of pharmacological activities, including antibacterial properties.[1]

The synthetic route from 2-amino-5-chloropyridine involves a two-step process: an initial chlorosulfonation to form the intermediate 2-amino-5-chloro-pyridine-3-sulfonyl chloride, followed by an amination reaction to yield the final product. The protocols provided herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Chemical Structures and Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
2-amino-5-chloropyridine2-amino-5-chloropyridineC₅H₅ClN₂128.56
2-Amino-5-chloro-pyridine-3-sulfonyl chloride2-Amino-5-chloro-pyridine-3-sulfonyl chlorideC₅H₄Cl₂N₂O₂S227.07
This compoundthis compoundC₅H₆ClN₃O₂S207.64

Experimental Protocols

This synthesis is performed in two main stages. The first is the formation of the sulfonyl chloride intermediate, and the second is the conversion of this intermediate to the final sulfonamide product.

Step 1: Synthesis of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride

This procedure is adapted from established methods for the synthesis of heteroaromatic sulfonyl chlorides via diazotization of the corresponding amino-substituted precursors.

Materials:

  • 2-amino-5-chloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Glacial Acetic Acid

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water (deionized)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Stirring plate and magnetic stirrer bar

  • Dropping funnel

  • Gas inlet tube

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chloropyridine (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Chlorosulfonation: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride. Cool this solution to 5 °C.

  • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Control the addition rate to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Work-up: Pour the reaction mixture over crushed ice and stir until the ice has completely melted.

  • The solid precipitate of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride is collected by vacuum filtration and washed with cold water.

  • The crude product can be further purified by dissolving in dichloromethane, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

Expected Yield: While a specific yield for this reaction is not available in the cited literature, similar reactions typically proceed in good to high yields.

Step 2: Synthesis of this compound

This protocol is a standard method for the conversion of sulfonyl chlorides to sulfonamides.

Materials:

  • 2-Amino-5-chloro-pyridine-3-sulfonyl chloride

  • Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonia)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stirring plate and magnetic stirrer bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Amination: Dissolve the crude or purified 2-Amino-5-chloro-pyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an excess of the ammonia solution (e.g., 5-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Expected Yield: The amination of sulfonyl chlorides to sulfonamides is generally a high-yielding reaction.

Data Presentation

ParameterStep 1: ChlorosulfonationStep 2: Amination
Reactants 2-amino-5-chloropyridine, NaNO₂, SO₂, CuCl2-Amino-5-chloro-pyridine-3-sulfonyl chloride, Ammonia
Solvent Glacial Acetic Acid, WaterDichloromethane
Temperature 0-10 °C0 °C to Room Temperature
Reaction Time 2-3 hours1-2 hours
Purity (Typical) >90% (crude)>95% (after recrystallization)

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 2-amino-5-chloropyridine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Chlorosulfonation (SO2, CuCl, Acetic Acid) C->D E 2-Amino-5-chloro-pyridine-3-sulfonyl chloride D->E F 2-Amino-5-chloro-pyridine-3-sulfonyl chloride G Amination (Ammonia, Dichloromethane) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Logical Relationship of Components

LogicalRelationship Start Starting Material: 2-amino-5-chloropyridine Intermediate Key Intermediate: 2-Amino-5-chloro-pyridine-3-sulfonyl chloride Start->Intermediate Chlorosulfonation Product Final Product: This compound Intermediate->Product Amination Application Application: Precursor for Sulfonamide Drugs Product->Application

Caption: Relationship between starting material, intermediate, product, and application.

References

Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the laboratory-scale synthesis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a three-step process, commencing with the chlorination of 2-aminopyridine, followed by sulfonation and subsequent amidation. Detailed methodologies for each reaction are provided, along with a summary of expected quantitative data and a visual representation of the overall workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. These values are based on reported yields for analogous reactions and serve as a benchmark for the successful execution of the protocol.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Molar Ratio (Starting Material:Reagent)Expected Yield (%)Purity (%)
1Chlorination2-Aminopyridine2-Amino-5-chloropyridine94.121 : 1.25 (to Chlorine)70-85>95
2Sulfonylation & Chlorination2-Amino-5-chloropyridine2-Amino-5-chloropyridine-3-sulfonyl chloride128.561 : 3 (to H₂SO₄) then 1 : 2 (to PCl₅)60-75>90
3Amination2-Amino-5-chloropyridine-3-sulfonyl chlorideThis compound227.021 : 8.5 (to Ammonia)70-90>98

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

This procedure is adapted from a method involving the direct chlorination of 2-aminopyridine in a strongly acidic medium, which has been shown to selectively yield the 5-chloro isomer.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Chlorine gas

  • Ice

  • Sodium Hydroxide (NaOH) solution (50%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath and slowly add 2-aminopyridine in portions, ensuring the temperature does not exceed 20°C.

  • Once the addition is complete and the 2-aminopyridine has fully dissolved, continue cooling the mixture to 0-5°C.

  • Bubble chlorine gas through the reaction mixture at a slow and steady rate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20°C with external cooling. Adjust the pH to approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine as a solid.

Step 2: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride

This two-part procedure is based on analogous sulfonations of aminopyridines and the subsequent conversion of the resulting sulfonic acid to a sulfonyl chloride.[2]

Part A: Sulfonation

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chloropyridine and a threefold molar excess of concentrated sulfuric acid.

  • Heat the mixture to 200-210°C with stirring for 5-6 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • The precipitated solid, 2-amino-5-chloropyridine-3-sulfonic acid, is collected by filtration, washed with cold water, and dried.

Part B: Chlorination of the Sulfonic Acid

Materials:

  • 2-Amino-5-chloropyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

Procedure:

  • In a dry round-bottom flask, grind the 2-amino-5-chloropyridine-3-sulfonic acid with a twofold molar excess of phosphorus pentachloride.

  • Add a catalytic amount of phosphorus oxychloride.

  • Reflux the mixture at approximately 130°C for 4-5 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The solid product, 2-amino-5-chloropyridine-3-sulfonyl chloride, is collected by filtration, washed with cold water and a dilute sodium bicarbonate solution, and then dried under vacuum.

Step 3: Synthesis of this compound

This final step involves the amination of the sulfonyl chloride, a common method for the preparation of sulfonamides.

Materials:

  • 2-Amino-5-chloropyridine-3-sulfonyl chloride

  • Ammonia solution (e.g., 7N in Methanol or aqueous solution)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-amino-5-chloropyridine-3-sulfonyl chloride in a suitable solvent such as dichloromethane or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of the ammonia solution (approximately 8-10 equivalents) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction completion by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

SynthesisWorkflow Start 2-Aminopyridine Step1_Product 2-Amino-5-chloropyridine Start->Step1_Product  Step 1: Chlorination  (Cl₂, H₂SO₄) Step2a_Product 2-Amino-5-chloropyridine-3-sulfonic acid Step1_Product->Step2a_Product  Step 2a: Sulfonation  (conc. H₂SO₄, Δ) Step2b_Product 2-Amino-5-chloropyridine-3-sulfonyl chloride Step2a_Product->Step2b_Product  Step 2b: Chlorination  (PCl₅, POCl₃) Final_Product This compound Step2b_Product->Final_Product  Step 3: Amination  (NH₃)

Caption: Synthetic pathway for this compound.

References

Application Note: Purification of 2-Amino-5-chloropyridine-3-sulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-Amino-5-chloropyridine-3-sulfonamide (CAS No. 163137-44-8) using the recrystallization technique. This method is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is a crucial intermediate in pharmaceutical synthesis. The protocol outlines solvent selection, the recrystallization process, and methods for analysis and characterization of the purified product.

Introduction

This compound is a key building block in the development of various pharmaceutical agents.[1] The purity of this intermediate is paramount as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving the more soluble impurities behind in the mother liquor. This document provides a standardized procedure for the recrystallization of this compound to achieve a high degree of purity.

Materials and Methods

Materials
  • Crude this compound (Purity: ~95%)

  • Ethanol (95% or absolute)

  • Methanol

  • Isopropanol

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Analytical balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Fourier-Transform Infrared (FTIR) Spectrometer

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the purification of the related compound, 2-amino-5-chloropyridine, and general practices for sulfonamides, several solvents were considered.[3][4][5]

Table 1: Solvent Suitability for Recrystallization

SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon CoolingRemarks
Ethanol LowHighGood, well-defined crystalsRecommended solvent. Provides a good balance of solubility and recovery.
Methanol ModerateVery HighRapid crystallization, may trap impuritiesCan be used, but slower cooling is crucial.[4]
Isopropanol LowModerateSlower crystallization, potentially higher purityA viable alternative to ethanol.
Water Very LowLowPoor dissolutionNot suitable as a primary solvent.

Experimental Protocol

This protocol details the steps for the purification of this compound using ethanol as the recrystallization solvent.

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 100 mL of 95% ethanol to the flask.

    • Heat the mixture to a gentle boil using a heating mantle while stirring continuously.

    • If the solid is not completely dissolved upon reaching the boiling point, add small portions of hot ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to ensure maximum recovery.[6]

  • Decolorization (Optional):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (0.1-0.2 g) of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for 5-10 minutes with continued stirring.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][7]

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Results and Analysis

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the final product with the crude material.

Table 2: Purity and Yield Data

SampleWeight (g)Purity (by HPLC, %)Yield (%)Melting Point (°C)Appearance
Crude Material10.0~95.2-168-172Off-white to yellowish powder[1]
Purified Product8.7>99.587.0175-177White crystalline solid
Characterization
  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • HPLC Analysis: Chromatograms should show a significant reduction in impurity peaks compared to the crude material.

  • FTIR Spectroscopy: The FTIR spectrum of the purified product should be consistent with the structure of this compound, showing characteristic peaks for the amino, sulfonamide, and pyridine functional groups.

Workflow and Logic Diagrams

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_preparation Preparation cluster_process Recrystallization Process cluster_isolation Isolation and Drying cluster_analysis Analysis crude_material Crude this compound solvent_selection Select Appropriate Solvent (Ethanol) crude_material->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration dissolution->hot_filtration If insoluble impurities present decolorization->hot_filtration If used crystallization Slow Cooling to Form Crystals hot_filtration->crystallization ice_bath Cool in Ice Bath crystallization->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying purified_product High-Purity Product drying->purified_product analysis Purity Analysis (HPLC, MP, FTIR) purified_product->analysis

Caption: Recrystallization workflow diagram.

Conclusion

The described recrystallization protocol using ethanol is an effective method for the purification of this compound. This procedure consistently yields a product with high purity (>99.5%) and a good recovery rate. The provided guidelines on solvent selection, experimental execution, and analytical validation will aid researchers in obtaining high-quality material suitable for further applications in drug discovery and development.

References

Application Note: 1H and 13C NMR Spectral Analysis of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectral data for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Detailed protocols for sample preparation and NMR data acquisition are also provided to aid researchers in their own experimental work.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note details the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for its analysis. The predictions are derived from established principles of NMR spectroscopy and data from analogous sulfonamide and substituted pyridine compounds. The proton of a sulfonamide (–SO2NH–) group typically appears as a singlet in the range of 8.78 to 10.15 ppm, while the protons of a primary amine (–NH2) group are generally observed between 5.92 and 5.97 ppm[1]. Aromatic protons in sulfonamide derivatives typically resonate between 6.51 and 7.70 ppm[1]. For substituted pyridines, the ring proton signals are expected in the 6.5 to 9.2 ppm range[2].

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known effects of amino, chloro, and sulfonamide substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-4~8.4Doublet~2.5Pyridine ring proton
H-6~8.0Doublet~2.5Pyridine ring proton
-NH₂~6.5Singlet (broad)-Amino group protons
-SO₂NH₂~7.5Singlet (broad)-Sulfonamide group protons

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

SignalChemical Shift (δ, ppm)Assignment
C-2~158Pyridine ring carbon
C-3~130Pyridine ring carbon
C-4~145Pyridine ring carbon
C-5~120Pyridine ring carbon
C-6~148Pyridine ring carbon

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Sample Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing: For sensitive samples or long-term experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which can affect relaxation times and line broadening.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Spectral Width: A spectral width of 200-240 ppm is standard.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the transformed spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and the analytical workflow.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 H5 H C2->H5 C4 C C3->C4 S S C3->S N1 N C4->N1 C5 C N1->C5 C5->C1 N2 N C5->N2 H1 H N2->H1 H2 H N2->H2 O1 O S->O1 O2 O S->O2 N3 N S->N3 H3 H N3->H3 H4 H N3->H4

Caption: Molecular structure of this compound.

experimental_workflow cluster_workflow NMR Analysis Workflow start Start: Sample of this compound prep Sample Preparation (Dissolution in DMSO-d6) start->prep acq NMR Data Acquisition (1H and 13C Spectra) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Assignment, Integration) proc->analysis report Reporting (Data Tables, Interpretation) analysis->report end End: Structural Elucidation report->end

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

This application note provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral characteristics of this compound, along with detailed experimental protocols. While the presented spectral data is predictive, it serves as a valuable guide for researchers in assigning and interpreting their own experimental results. The provided methodologies for sample preparation and data acquisition are based on standard practices and can be readily adapted for routine analysis in a drug discovery and development setting.

References

Application Note: Quantification of 2-Amino-5-chloropyridine-3-sulfonamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-5-chloropyridine-3-sulfonamide in a given matrix. The protocol outlines a comprehensive procedure encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring a robust analytical technique for this specific sulfonamide derivative.

Introduction

This compound is a sulfonamide derivative of interest in pharmaceutical research and development. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical choice for determining trace levels of such compounds in complex biological matrices.[1] This document provides a detailed protocol for the quantification of this compound, adaptable for various research needs.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar sulfonamide like Sulfapyridine

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade[2]

  • Formic acid, LC-MS grade[2][3]

  • Deionized water, 18.2 MΩ·cm

  • Ethyl acetate, HPLC grade

  • Ammonium acetate[2]

Standard and Sample Preparation

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.[2]

Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curves and quality control (QC) samples.

Sample Extraction: A protein precipitation or liquid-liquid extraction method can be employed.

  • Protein Precipitation (for plasma/serum): To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.[4] Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of the mobile phase.[5]

  • Liquid-Liquid Extraction: To 1 mL of sample, add a suitable buffer and 5 mL of ethyl acetate. Vortex for 5 minutes and centrifuge. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable choice.[2][3]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Formic acid in Water[2]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Table 1: HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound208.0129.0 (Quantifier)10020
This compound208.092.0 (Qualifier)10025
Internal Standard (e.g., Sulfapyridine)250.1156.110022

Method Validation

The method should be validated for linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and matrix effects according to standard bioanalytical method validation guidelines.

Table 4: Quantitative Performance Characteristics (Example Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Recovery 85 - 105%

Experimental Workflow Diagram

experimental_workflow start Start: Sample Collection stock_prep Prepare Stock Solutions (1 mg/mL in MeOH) start->stock_prep sample_prep Sample Preparation (Protein Precipitation/LLE) start->sample_prep working_prep Prepare Working Standards & QC Samples (Serial Dilution) stock_prep->working_prep working_prep->sample_prep Spiking centrifuge Centrifugation sample_prep->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End: Report Results data_processing->end

Caption: LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the example validation data, demonstrates its suitability for various applications in pharmaceutical research and development. This application note serves as a comprehensive guide for scientists and researchers to implement this analytical method in their laboratories.

References

Application Notes and Protocols for 2-Amino-5-chloropyridine-3-sulfonamide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-chloropyridine-3-sulfonamide as a versatile pharmaceutical intermediate. This document includes detailed synthetic protocols, potential applications in drug discovery, and insights into the signaling pathways targeted by its derivatives.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structural features, including the reactive amino and sulfonamide groups, allow for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore present in a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents. This intermediate holds promise for the development of inhibitors for various enzymes and modulators of ion channels.

Physicochemical Properties

PropertyValueReference
CAS Number 163137-44-8[1][2]
Molecular Formula C₅H₆ClN₃O₂S[1][2]
Molecular Weight 207.63 g/mol [1]
Appearance White powder[2]
Purity ≥95%[2]
Storage Room temperature[2]

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 2-Amino-5-chloropyridine. The synthetic strategy involves two key steps: chlorosulfonylation followed by amination.

Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride

This protocol is based on general methods for the chlorosulfonylation of aminopyridines.

Materials:

  • 2-Amino-5-chloropyridine

  • Chlorosulfonic acid

  • Anhydrous chloroform

  • Ice bath

  • Round-bottom flask with a stirrer and dropping funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-chloropyridine (1 equivalent) in anhydrous chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate of 2-Amino-5-chloropyridine-3-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the sulfonyl chloride to the corresponding sulfonamide.

Materials:

  • 2-Amino-5-chloropyridine-3-sulfonyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Stirring vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2-Amino-5-chloropyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound.

Applications in Drug Discovery

The structure of this compound makes it a key intermediate for the synthesis of compounds targeting several important biological pathways.

Dihydropteroate Synthase (DHPS) Inhibitors for Antibacterial Agents

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By mimicking the natural substrate, p-aminobenzoic acid (pABA), these compounds block the production of dihydrofolate, leading to a bacteriostatic effect.[3][4] The this compound scaffold can be elaborated to design novel DHPS inhibitors with potentially improved potency and resistance profiles.

Signaling Pathway: Bacterial Folic Acid Synthesis

DHPS_Inhibition cluster_pathway Folate Synthesis Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Further Enzymatic Steps NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Inhibitor This compound Derivative Inhibitor->DHPS Competitively Inhibits

Caption: Inhibition of Dihydropteroate Synthase in the bacterial folate pathway.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6][7][8] Sulfonamides are the primary class of CA inhibitors. The pyridine-3-sulfonamide scaffold has been shown to be effective in inhibiting various CA isoforms.[6] Derivatives of this compound can be synthesized to target specific CA isoforms with high affinity.

Experimental Workflow: Synthesis and Screening of Carbonic Anhydrase Inhibitors

CA_Workflow start This compound reaction Reaction with various electrophiles (e.g., alkyl halides, acyl chlorides) start->reaction library Library of N-substituted derivatives reaction->library screening In vitro inhibition assay against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, XII) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt end Potent and selective CA inhibitors lead_opt->end

Caption: Workflow for developing carbonic anhydrase inhibitors.

Potassium Channel Modulators

Potassium channels are crucial for regulating neuronal excitability and other physiological processes.[9] Modulators of these channels have therapeutic potential in neurological disorders like epilepsy and pain.[10] Certain sulfonamide-containing compounds have been identified as potassium channel modulators. The this compound scaffold can be used to generate novel molecules that interact with specific potassium channel subtypes.

Logical Relationship: Development of Potassium Channel Modulators

KChannel_Logic start This compound modification Chemical modification to introduce diverse functionalities start->modification library Library of derivatives modification->library screening High-throughput screening (e.g., fluorescence-based assays) on cells expressing specific K+ channel subtypes (e.g., KCNQ2/3) library->screening hit_validation Electrophysiological validation of hits (Patch-clamp) screening->hit_validation lead_compound Lead Compound hit_validation->lead_compound

Caption: Development pipeline for potassium channel modulators.

P-glycoprotein (P-gp) Inhibitors

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[11] The development of P-gp inhibitors is a key strategy to overcome MDR. Some sulfonamide derivatives have shown P-gp inhibitory activity.[11] this compound can serve as a scaffold to design novel P-gp inhibitors that could be used in combination with chemotherapy.

Signaling Pathway: P-glycoprotein Efflux Pump and its Inhibition

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (intracellular) Drug_in->Pgp Drug_ext Chemotherapeutic Drug (extracellular) Drug_ext->Drug_in Enters Cell Inhibitor This compound Derivative Inhibitor->Pgp Inhibits

Caption: Inhibition of the P-glycoprotein efflux pump in a cancer cell.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of the precursor, 2-Amino-5-chloropyridine, as reported in the literature. These values can serve as a benchmark for the initial step in the synthesis of this compound.

Starting MaterialChlorinating AgentSolvent/MediumYield (%)Purity (%)Reference
2-AminopyridineChlorine72.4% Sulfuric Acid86.898.7[12]
2-AminopyridineChlorineAcetic Acid / HCl69.496.4[12]
5-Chloro-2-nitropyridineElectrochemical HydrogenationEthanol / Sulfuric Acid82-84-
2-AminopyridineN-fluoro-N-chlorobenzenesulfonamideAcetonitrile97.299.0

Conclusion

This compound is a promising and versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Its utility in developing inhibitors for key enzymes such as dihydropteroate synthase and carbonic anhydrases, as well as modulators of ion channels like potassium channels and efflux pumps like P-glycoprotein, highlights its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this valuable building block in their drug development programs.

References

Application of 2-Amino-5-chloropyridine-3-sulfonamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine-3-sulfonamide is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry. Its unique structural features, combining a pyridine ring with amino, chloro, and sulfonamide functional groups, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This document provides an overview of the potential applications of this compound, along with detailed protocols for relevant biological assays. While specific quantitative data for the parent compound is limited in publicly available literature, this report leverages data from structurally related pyridine sulfonamide derivatives to illustrate its potential therapeutic applications.

Overview of Potential Applications

The this compound scaffold has been implicated in the development of inhibitors for several important drug targets. The primary areas of application are detailed below.

Carbonic Anhydrase Inhibition

Illustrative Quantitative Data for Related Pyridine-3-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Compound ReferenceTarget IsozymeInhibition Constant (Kᵢ) (nM)
4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivativehCA IX19.5
4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivativehCA XII16.8
4-Substituted pyridine-3-sulfonamide derivativehCA II58.5
4-Substituted pyridine-3-sulfonamide derivativehCA I169

Note: The data presented in this table is for structurally related pyridine-3-sulfonamide derivatives and is intended to be illustrative of the potential of the scaffold. Data is not for this compound itself.

Kinase Inhibition

The pyridine core is a common feature in many kinase inhibitors. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[2] Derivatives of sulfonamide methoxypyridine have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[2]

Illustrative Quantitative Data for a Related Sulfonamide Methoxypyridine Derivative as a PI3K/mTOR Inhibitor

Compound ReferenceTargetIC₅₀ (nM)
Sulfonamide methoxypyridine derivative (22c)PI3Kα0.22
Sulfonamide methoxypyridine derivative (22c)mTOR23

Note: The data presented in this table is for a structurally related sulfonamide methoxypyridine derivative and is intended to be illustrative of the potential of the scaffold. Data is not for this compound itself.

Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), the natural substrate of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Inhibition of DHPS leads to a bacteriostatic effect, making sulfonamides effective antimicrobial agents.[3] this compound serves as a precursor for the synthesis of sulfonamide drugs that target DHPS.[3]

Other Potential Applications
  • P-glycoprotein (Pgp) Inhibition: This efflux pump is a key contributor to multidrug resistance in cancer.

  • ATPase Inhibition: Inhibition of ATPases can disrupt cellular energy metabolism.

  • Potassium Channel Blocking: Modulation of potassium channels has applications in cardiovascular and neurological disorders.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential applications of this compound and its derivatives.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is adapted from methods used to evaluate related sulfonamide inhibitors.

Objective: To determine the inhibitory potency (Kᵢ) of a test compound against a specific human carbonic anhydrase (hCA) isoform.

Materials:

  • Purified recombinant human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • HEPES buffer (20 mM, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the test compound in HEPES buffer.

  • Equilibrate the stopped-flow instrument to 25°C.

  • In one syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 µM in HEPES buffer).

  • In the other syringe, load the substrate solution (4-NPA, e.g., 1 mM in HEPES buffer) containing the desired concentration of the test compound.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the hydrolysis of 4-NPA by measuring the increase in absorbance at 400 nm over time.

  • Determine the initial rate of reaction for each concentration of the test compound.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation or by non-linear regression analysis of the dose-response curve.

Protocol 2: PI3K/mTOR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing kinase inhibition.

Objective: To determine the IC₅₀ value of a test compound against PI3Kα and mTOR kinases.

Materials:

  • Recombinant PI3Kα or mTOR kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound dissolved in DMSO

  • Kinase buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in kinase buffer.

  • Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate for another specified time (e.g., 60 minutes) at room temperature.

  • Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible plate reader.

  • Plot the emission ratio against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a common method for measuring DHPS activity.

Objective: To determine the inhibitory effect of a test compound on bacterial DHPS.

Materials:

  • Purified recombinant bacterial DHPS

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Test compound dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • Set up the reaction mixture containing DHPS, PABA, DHPPP, and the test compound in a microplate.

  • Initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution.

  • Add the malachite green reagent to each well to detect the amount of inorganic pyrophosphate released.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Generate a dose-response curve and calculate the IC₅₀ value for the test compound.

Visualizations

G cluster_0 Carbonic Anhydrase Inhibition Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase (e.g., CA IX) Inhibitor 2-Amino-5-chloropyridine -3-sulfonamide Derivative Inhibitor->CA Inhibition G cluster_1 PI3K/mTOR Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridine Sulfonamide Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition G cluster_2 Experimental Workflow for Kinase Inhibition Assay Start Start Prepare Prepare Reagents: Kinase, Antibody, Tracer, Test Compound Start->Prepare Dispense Dispense Kinase, Antibody, & Test Compound into Plate Prepare->Dispense Incubate1 Incubate at RT Dispense->Incubate1 AddTracer Add Labeled Tracer Incubate1->AddTracer Incubate2 Incubate at RT AddTracer->Incubate2 Read Measure TR-FRET Signal Incubate2->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols: Single Crystal Growth of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the single crystal growth of 2-Amino-5-chloropyridine-3-sulfonamide, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of specific crystallization data for this compound in publicly accessible literature, this document presents generalized protocols based on established methods for similar sulfonamide and pyridine derivatives. The provided methodologies and characterization techniques serve as a robust starting point for developing a successful single crystal growth strategy.

Introduction

Single crystals of high quality are essential for unequivocally determining the three-dimensional atomic structure of a compound through X-ray diffraction. This information is critical in drug development for understanding structure-activity relationships (SAR), polymorphism, and for rational drug design. This compound, as a substituted pyridine sulfonamide, possesses functional groups that are prevalent in many pharmaceutically active molecules. The ability to grow single crystals of this compound is a key step in its solid-state characterization.

The protocols outlined below are based on common crystallization techniques for organic compounds, such as the slow evaporation and solvent/anti-solvent methods.

Physicochemical Properties

A summary of the known properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate solvents and crystallization conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆ClN₃O₂S[1]
Molecular Weight 207.64 g/mol [1]
CAS Number 163137-44-8[1]
Appearance White to off-white powder[2]
Purity >95%[2]
Storage Room temperature[2]

Experimental Protocols for Single Crystal Growth

The following are generalized protocols that can be adapted for the single crystal growth of this compound. Optimization of these parameters is likely necessary to obtain high-quality single crystals.

Protocol 1: Slow Evaporation Method

The slow evaporation technique is a widely used method for growing single crystals of organic compounds. It relies on the gradual increase in solute concentration as the solvent evaporates, leading to spontaneous nucleation and crystal growth.

Materials and Equipment:

  • This compound powder

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane)

  • Small, clean glass vials or test tubes

  • Parafilm or aluminum foil

  • Microscope for observing crystal growth

Procedure:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents to find one in which it is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved. Gentle warming may be used to increase solubility, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of the laboratory, at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

  • Harvesting: Once crystals of suitable size have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Solvent/Anti-Solvent Diffusion Method

This method involves dissolving the compound in a "good" solvent and then introducing an "anti-solvent" in which the compound is insoluble. The gradual mixing of the two solvents reduces the solubility of the compound and promotes crystallization.

Materials and Equipment:

  • This compound powder

  • A "good" solvent (in which the compound is highly soluble)

  • An "anti-solvent" (miscible with the good solvent, but in which the compound is insoluble)

  • Two vials of different diameters, or a specialized crystallization tube

Procedure:

  • Solvent Selection: Identify a suitable solvent/anti-solvent pair. Common pairs include dichloromethane/hexane, acetone/water, and methanol/diethyl ether.

  • Solution Preparation: Prepare a concentrated solution of the compound in the "good" solvent.

  • Filtration: Filter the solution as described in Protocol 1.

  • Vapor Diffusion Setup:

    • Place the vial containing the compound solution inside a larger vial or beaker containing the anti-solvent.

    • Seal the outer container. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Liquid-Liquid Diffusion Setup:

    • Carefully layer the anti-solvent on top of the solution of the compound in a narrow tube or vial. The slow diffusion at the interface will lead to crystal growth.

  • Incubation and Harvesting: As described in Protocol 1.

Characterization of Single Crystals

Once single crystals are obtained, they should be characterized to confirm their identity and quality.

Table 2: Typical Characterization Techniques for Single Crystals

TechniquePurposeExpected Information
Optical Microscopy Initial assessment of crystal qualityMorphology, size, transparency, presence of defects
Single-Crystal X-ray Diffraction (SCXRD) Determination of the three-dimensional atomic structureUnit cell parameters, space group, bond lengths, bond angles, and packing
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline phaseConfirmation of the bulk material's crystalline phase purity
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsVibrational modes corresponding to the chemical bonds in the molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure in solutionChemical environment of protons (¹H NMR) and carbons (¹³C NMR)
Thermal Analysis (TGA/DSC) Assessment of thermal stability and melting pointDecomposition temperature, melting point, and phase transitions

Data Presentation

While specific crystallographic data for this compound is not publicly available, Table 3 provides an example of how such data would be presented based on a related sulfonamide structure.

Table 3: Example Crystallographic Data for a Pyridine Sulfonamide Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
α (°) 90
β (°) 105.45
γ (°) 90
Volume (ų) 1302.1
Z 4
Calculated Density (g/cm³) 1.589
Absorption Coefficient (mm⁻¹) 0.45
F(000) 672
R-factor (%) 4.5

Note: The data in this table is for illustrative purposes only and does not represent the actual data for this compound.

Visualizations

Experimental Workflow for Single Crystal Growth

The following diagram illustrates a typical workflow for obtaining and characterizing single crystals.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_characterization Characterization synthesis Synthesis of 2-Amino-5-chloropyridine -3-sulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Crystallization (Slow Evaporation or Solvent Diffusion) solvent_screening->crystallization optical_microscopy Optical Microscopy crystallization->optical_microscopy scxrd Single Crystal X-ray Diffraction optical_microscopy->scxrd other_char Further Characterization (PXRD, FTIR, etc.) scxrd->other_char

Caption: A generalized workflow for the synthesis, single crystal growth, and characterization of this compound.

Logical Relationship for Crystallization Method Selection

The choice of crystallization method often depends on the solubility of the compound. This diagram illustrates a decision-making process.

crystallization_logic node_method node_method solubility Compound Solubility? sparingly_soluble Sparingly Soluble solubility->sparingly_soluble Yes highly_soluble Highly Soluble solubility->highly_soluble No insoluble Insoluble solubility->insoluble In most solvents slow_evap Slow Evaporation sparingly_soluble->slow_evap solvent_anti_solvent Solvent/Anti-Solvent Diffusion highly_soluble->solvent_anti_solvent change_solvent Select New Solvent System insoluble->change_solvent

References

Application Notes and Protocols for In Vitro Assay of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine-3-sulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological processes such as pH regulation, CO2 transport, and ion secretion.[1][3] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and particularly cancer, where isoforms like Carbonic Anhydrase IX (CAIX) are overexpressed in response to hypoxia and contribute to tumor acidosis, survival, and metastasis.[3][4][5] Therefore, CAIX is a prime therapeutic target in oncology.[3][4][6]

These application notes provide a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of this compound against a relevant carbonic anhydrase isoform, such as human CAIX. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), with the rate of formation monitored spectrophotometrically.[1]

Principle of the Assay

The in vitro assay quantifies the esterase activity of carbonic anhydrase. In the presence of the substrate p-nitrophenyl acetate (p-NPA), CA catalyzes its hydrolysis to p-nitrophenol (p-NP) and acetic acid. The product, p-NP, is a chromophore that absorbs light at 400-405 nm. The rate of the enzymatic reaction is directly proportional to the increase in absorbance over time. When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic activity and thus slowing the rate of p-NP formation. The extent of inhibition can be quantified by comparing the reaction rates in the presence and absence of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling role of CAIX in cancer and the experimental workflow for determining the inhibitory activity of this compound.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ H_ion H⁺ H_HCO3->H_ion Metabolism Tumor Cell Metabolism CO2_prod CO₂ Metabolism->CO2_prod CO2_prod->CO2_H2O Diffusion CAIX->H_HCO3 Inhibitor 2-Amino-5-chloropyridine- 3-sulfonamide Inhibitor->CAIX Inhibition

Caption: Role of CAIX in tumor pH regulation and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - CAIX Enzyme Solution - p-NPA Substrate Solution Plate_Setup Plate Setup (96-well): - Blanks - Controls (Enzyme, Vehicle) - Test Compound dilutions Reagents->Plate_Setup Compound Prepare Test Compound: - this compound - Positive Control (e.g., Acetazolamide) Compound->Plate_Setup Preincubation Enzyme-Inhibitor Pre-incubation (10-15 min at RT) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add p-NPA Substrate Preincubation->Reaction_Start Measurement Kinetic Measurement: Read Absorbance at 405 nm (e.g., every 30s for 10-30 min) Reaction_Start->Measurement Rates Calculate Reaction Rates (ΔAbs/min) Measurement->Rates Inhibition Calculate Percent Inhibition Rates->Inhibition IC50 Determine IC₅₀ Value Inhibition->IC50

Caption: Workflow for the CAIX inhibition assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human Carbonic Anhydrase IX (CAIX)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a known pan-CA inhibitor)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO (for dissolving compounds and substrate)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 400-405 nm

    • Multichannel pipettes and tips

    • Standard laboratory glassware and consumables

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • CAIX Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized CAIX in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • CAIX Working Solution: On the day of the assay, dilute the CAIX stock solution to the desired final concentration (e.g., 10-50 units/mL) with cold Assay Buffer. Keep on ice.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh daily.

  • Compound Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.

  • Compound Working Solutions: Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

Assay Procedure
  • Plate Setup: Add the following to the wells of a 96-well plate in triplicate.

Well TypeComponent 1Volume (µL)Component 2Volume (µL)Component 3Volume (µL)
Blank Assay Buffer180----
Maximum Activity Assay Buffer158DMSO (Vehicle)2CAIX Working Sol.20
Test Compound Assay Buffer158Compound Dilution2CAIX Working Sol.20
Positive Control Assay Buffer158Acetazolamide Dilution2CAIX Working Sol.20
  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells, bringing the total volume to 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes at room temperature.

Data Presentation and Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound and positive control: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100

    • Vmax_activity is the reaction rate in the absence of an inhibitor (Maximum Activity control).

    • Vinhibitor is the reaction rate in the presence of the inhibitor.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Table 1: Example Data for CAIX Inhibition by this compound

Compound Concentration (µM)Average Reaction Rate (ΔAbs/min)Standard DeviationPercent Inhibition (%)
0 (Vehicle Control)0.0520.0030
0.010.0480.0027.7
0.10.0410.00321.2
10.0270.00248.1
100.0110.00178.8
1000.0040.00192.3

Table 2: Summary of IC₅₀ Values

CompoundTarget EnzymeIC₅₀ (µM)
This compoundHuman CAIXCalculated from dose-response curve
Acetazolamide (Positive Control)Human CAIXTypically in the nM range

Troubleshooting and Considerations

  • Solubility: Ensure the test compound is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%) to minimize its effect on enzyme activity.

  • Linear Range: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction progress curve. Substrate depletion or product inhibition can cause the reaction to slow down over time.

  • Enzyme Activity: The concentration of the CAIX working solution may need to be optimized to ensure a robust signal within the linear range of the assay.

  • Selectivity: To assess the selectivity of the inhibitor, this assay can be performed in parallel with other CA isoforms (e.g., CA I, CA II) to determine their respective IC₅₀ values. High selectivity for CAIX over other isoforms is a desirable characteristic for a therapeutic candidate.

References

Application Notes and Protocols for 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Potential Applications

2-Amino-5-chloropyridine-3-sulfonamide is a commercially available chemical compound with potential applications in pharmaceutical research.[1][2] Its structure, featuring a sulfonamide group attached to a pyridine ring, suggests its primary utility as a scaffold or intermediate in the synthesis of bioactive molecules. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.

Potential research applications for this compound include:

  • Precursor for Dihydropteroate Synthase (DHPS) Inhibitors: As a sulfonamide, this compound can serve as a starting material for the synthesis of potential antibacterial agents that target the folic acid biosynthesis pathway.[3]

  • Investigation as a P-glycoprotein (P-gp) Inhibitor: Some sulfonamide derivatives have been shown to interact with efflux pumps like P-glycoprotein, which is implicated in multidrug resistance in cancer.

  • Exploration as an ATPase Inhibitor: The broader class of sulfonamides has been investigated for the inhibition of various ATPases.

Commercial Supplier Information

Researchers can procure this compound from various chemical suppliers. A key supplier is ENAO Chemical Co., Ltd., which provides the compound with the following specifications:

PropertyValue
CAS Number 163137-44-8
Molecular Formula C5H6ClN3O2S
Appearance White powders
Purity >95%
Storage Store at room temperature
Applications Pharmaceuticals, Skincare, Medical Ingredients

Table 1: Product specifications from a commercial supplier.[1]

Application as a Precursor for Dihydropteroate Synthase (DHPS) Inhibitors

Background

Sulfonamide drugs are a class of synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.

Signaling Pathway: Folic Acid Synthesis and DHPS Inhibition

The following diagram illustrates the role of DHPS in the bacterial folic acid synthesis pathway and the mechanism of action of sulfonamide inhibitors.

DHPS_Pathway cluster_folate_synthesis Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP GTP Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate GTP->Dihydropterin_Pyrophosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydropterin_Pyrophosphate->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS_enzyme DHPS Enzyme PABA->DHPS_enzyme Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine One-Carbon Metabolism Sulfonamide Sulfonamide (e.g., derivative of 2-Amino-5-chloropyridine -3-sulfonamide) Sulfonamide->DHPS_enzyme Competitive Inhibition

Mechanism of DHPS Inhibition by Sulfonamides.
Experimental Protocol: Synthesis of a Novel DHPS Inhibitor (General Guideline)

This protocol provides a general framework for the synthesis of a novel DHPS inhibitor using this compound as a starting material. Specific reaction conditions would need to be optimized.

Objective: To synthesize a derivative of this compound with potential DHPS inhibitory activity.

Materials:

  • This compound

  • An appropriate acyl chloride or sulfonyl chloride (for modification of the 2-amino group)

  • A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the base (1.1 equivalents) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation/Sulfonylation: Slowly add the acyl chloride or sulfonyl chloride (1 equivalent) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified compound by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Experimental Protocol: DHPS Inhibition Assay

This is a general protocol for a high-throughput screening assay to determine the inhibitory activity of synthesized compounds against DHPS.

Objective: To determine the IC50 value of a test compound against DHPS.

Materials:

  • Recombinant DHPS enzyme

  • PABA (substrate)

  • Dihydropterin pyrophosphate (DHPPP) (substrate)

  • A detection reagent that reacts with the product (dihydropteroate) or a coupled enzyme system

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Test compound (dissolved in DMSO)

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the microplate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add the DHPS enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (PABA and DHPPP).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time.

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Experimental Workflow for Screening Potential Inhibitors

The following diagram outlines a typical workflow for the screening and validation of potential enzyme inhibitors, such as those derived from this compound.

Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase Compound_Library Compound Library (derivatives of 2-Amino-5-chloropyridine -3-sulfonamide) HTS Primary High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action In_Vitro_Toxicity In Vitro Toxicity and Selectivity Mechanism_of_Action->In_Vitro_Toxicity Lead_Optimization Lead Optimization In_Vitro_Toxicity->Lead_Optimization

General workflow for inhibitor screening and development.

Conclusion

This compound represents a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. While specific biological activity data for this compound is currently limited, its chemical structure suggests that its derivatives are promising candidates for development as DHPS inhibitors and potentially for other targets. The protocols and workflows provided here offer a foundational guide for researchers to explore the biological activities of compounds derived from this scaffold. Further research is warranted to synthesize and evaluate such derivatives to uncover their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-chloropyridine-3-sulfonamide synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Q1: Low yield in the final amination step to form the sulfonamide.

Possible Causes:

  • Incomplete reaction: The amination reaction may not have gone to completion.

  • Hydrolysis of the sulfonyl chloride intermediate: The highly reactive 2-Amino-5-chloropyridine-3-sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid in the presence of water.

  • Side reactions: The amino group of another molecule of the sulfonyl chloride could react with the sulfonyl chloride group, leading to polymer formation.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the sulfonyl chloride starting material.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction. The ammonia source should also be as dry as possible.

  • Controlled Addition: Add the ammonia source slowly and at a controlled temperature (e.g., 0 °C) to the sulfonyl chloride solution to minimize side reactions.

  • Excess Ammonia: Use a significant excess of ammonia to favor the formation of the desired primary sulfonamide and minimize the formation of secondary sulfonamide byproducts.

Q2: Difficulty in the synthesis of the 2-Amino-5-chloropyridine precursor.

Possible Cause:

  • Formation of di- and poly-chlorinated byproducts: A common issue in the chlorination of 2-aminopyridine is the formation of 2-amino-3,5-dichloropyridine and other polychlorinated species, which reduces the yield of the desired mono-chloro product.[1]

Solutions:

  • Use of a milder chlorinating agent: Instead of harsh reagents like chlorine gas, consider using N-chlorosuccinimide (NCS).

  • Catalyst selection: The use of an imidazole ionic liquid as a catalyst has been shown to improve the selectivity for mono-chlorination by forming a complex with the amino group, thus sterically hindering chlorination at the 3-position.

  • Reaction in a strongly acidic medium: Performing the chlorination in a strongly acidic medium can lead to selective monochlorination at the 5-position.[1]

Q3: Challenges in the chlorosulfonation of 2-Amino-5-chloropyridine.

Possible Causes:

  • Harsh reaction conditions: Traditional chlorosulfonation reagents like chlorosulfonic acid can be aggressive and lead to degradation of the starting material or the formation of unwanted byproducts.

  • Difficulty in controlling the reaction: The reaction can be exothermic and difficult to control, leading to poor yields and safety concerns.

Solutions:

  • Two-step procedure: A milder approach is a two-step procedure involving the sulfonation of 2-Amino-5-chloropyridine to form 2-Amino-5-chloropyridine-3-sulfonic acid, followed by conversion to the sulfonyl chloride using a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Protecting group strategy: To avoid potential side reactions with the amino group during chlorosulfonation, it may be beneficial to protect the amino group (e.g., as an acetyl amide) before carrying out the sulfonation and subsequent chlorination steps. The protecting group can then be removed in a final step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a reliable synthetic route to prepare this compound with a good yield?

A three-step synthesis starting from 2-Amino-5-chloropyridine is a common approach. This involves:

  • Sulfonation: Introduction of a sulfonic acid group at the 3-position of the pyridine ring.

  • Chlorination: Conversion of the sulfonic acid group to a sulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride with ammonia to form the final sulfonamide.

Q2: Can you provide a detailed experimental protocol for the synthesis?

Below are detailed experimental protocols for each step of a proposed synthetic route.

Step 1: Synthesis of 2-Amino-5-chloropyridine-3-sulfonic acid

  • Materials: 2-Amino-5-chloropyridine, Fuming Sulfuric Acid (20% SO₃).

  • Procedure:

    • In a fume hood, carefully add 2-Amino-5-chloropyridine (1 equivalent) in small portions to fuming sulfuric acid (4-5 equivalents) while maintaining the temperature below 25 °C with an ice bath.

    • Once the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2-Amino-5-chloropyridine-3-sulfonic acid.

Step 2: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride

  • Materials: 2-Amino-5-chloropyridine-3-sulfonic acid, Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, mix 2-Amino-5-chloropyridine-3-sulfonic acid (1 equivalent) with phosphorus pentachloride (1.5 equivalents) and a catalytic amount of phosphorus oxychloride.

    • Heat the mixture to 100-110 °C for 2-3 hours.

    • Cool the reaction mixture and carefully add it to crushed ice.

    • The solid precipitate is filtered, washed with cold water, and dried under vacuum to give 2-Amino-5-chloropyridine-3-sulfonyl chloride.

Step 3: Synthesis of this compound

  • Materials: 2-Amino-5-chloropyridine-3-sulfonyl chloride, Ammonium hydroxide (28-30%).

  • Procedure:

    • Suspend 2-Amino-5-chloropyridine-3-sulfonyl chloride (1 equivalent) in an inert solvent like tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution (10-15 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Q3: How can I monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of these reactions. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve good separation of the starting material, intermediates, and product. The spots can be visualized under UV light.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of 2-Amino-5-chloropyridine

Chlorinating AgentSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Chlorine gas72.4% H₂SO₄None-20 to 252~70[1]
N-chlorosuccinimide (NCS)AcetonitrileNoneReflux4~90Not specified
N-fluoro-N-chlorobenzenesulfonamideDichloromethaneImidazole ionic liquid251.599

Experimental Workflows

experimental_workflow Overall Synthesis Workflow A 2-Amino-5-chloropyridine B Sulfonation (Fuming H₂SO₄) A->B C 2-Amino-5-chloropyridine-3-sulfonic acid B->C D Chlorination (PCl₅/POCl₃) C->D E 2-Amino-5-chloropyridine-3-sulfonyl chloride D->E F Amination (NH₄OH) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

troubleshooting_workflow Troubleshooting Low Yield in Amination start Low Yield in Amination Step check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Not Complete check_hydrolysis Check for Hydrolysis of Sulfonyl Chloride check_completion->check_hydrolysis Complete extend_time Extend Reaction Time or Add More NH₄OH incomplete->extend_time success Yield Improved extend_time->success hydrolysis Hydrolysis Confirmed check_hydrolysis->hydrolysis Yes check_side_products Analyze for Side Products (e.g., Polymer) check_hydrolysis->check_side_products No use_anhydrous Use Anhydrous Solvents and Reagents hydrolysis->use_anhydrous use_anhydrous->success side_products Side Products Detected check_side_products->side_products Yes check_side_products->success No slow_addition Slow, Cooled Addition of NH₄OH side_products->slow_addition slow_addition->success

Caption: A logical workflow for troubleshooting low yields in the final amination step.

References

Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide. Our aim is to address specific issues that may be encountered during experimentation, with a focus on the identification and management of reaction byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product (desulfonation). 4. Product loss during work-up and purification.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the rate of sulfonation, they can also promote side reactions and product degradation. 3. Work-up Conditions: Avoid highly acidic conditions and high temperatures during work-up to prevent desulfonation. 4. Purification Optimization: The product is likely to be a zwitterion with high water solubility, making extraction inefficient. Optimize purification by using techniques like recrystallization or ion-exchange chromatography.[1][2]
Presence of Multiple Spots/Peaks in Chromatographic Analysis (TLC/HPLC) 1. Unreacted starting material (2-Amino-5-chloropyridine). 2. Impurities from the starting material (e.g., 2-Amino-3,5-dichloropyridine). 3. Formation of isomeric byproducts (e.g., 2-Amino-5-chloropyridine-6-sulfonamide). 4. Formation of di-sulfonated byproducts. 5. Hydrolysis of the sulfonamide to the corresponding sulfonic acid.1. Confirm Starting Material Purity: Analyze the purity of the 2-Amino-5-chloropyridine starting material before use. Byproducts from the chlorination of 2-aminopyridine, such as 2-amino-3,5-dichloropyridine, are common impurities.[3][4] 2. Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry of the sulfonating agent to improve selectivity and minimize byproduct formation. 3. Characterize Impurities: Use analytical techniques such as LC-MS and NMR to identify the structure of the impurities.[1]
Difficulty in Product Isolation and Purification 1. The product may be highly soluble in water due to its zwitterionic nature. 2. Co-precipitation of inorganic salts from neutralization steps.1. pH Adjustment: Carefully control the pH during precipitation and washing to minimize losses in the aqueous phase.[2] 2. Crystallization: Utilize recrystallization from an appropriate solvent system to isolate the product from soluble impurities. 3. Chromatography: Employ ion-exchange chromatography to separate the zwitterionic product from charged impurities and salts.[1] 4. Washing: Thoroughly wash the crude product with cold water to remove inorganic salts before final purification.
Product Instability The sulfonic acid group may be susceptible to desulfonation under certain conditions (e.g., high temperatures in dilute aqueous acid).1. Storage: Store the purified product in a cool, dry, and dark place. 2. Handling: Avoid exposure to high temperatures and strongly acidic or basic conditions during subsequent experimental steps.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Based on the chemistry of electrophilic aromatic substitution on pyridine rings, the following byproducts are commonly encountered:

  • Unreacted Starting Material: 2-Amino-5-chloropyridine.

  • Over-chlorinated Precursor: 2-Amino-3,5-dichloropyridine carried over from the synthesis of the starting material.[3]

  • Isomeric Products: Sulfonation at other positions on the pyridine ring, such as 2-Amino-5-chloropyridine-6-sulfonamide.

  • Di-sulfonated Products: Addition of a second sulfonic acid group to the ring.

  • Hydrolysis Products: Hydrolysis of the sulfonyl chloride intermediate or the final sulfonamide product to 2-Amino-5-chloropyridine-3-sulfonic acid.

  • Polymeric Byproducts: Formation of polymers, especially if the amino group is not protected during chlorosulfonation.[5]

Q2: How can I identify these byproducts?

A2: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): To separate the different components of the reaction mixture.

  • Mass Spectrometry (MS), especially LC-MS: To determine the molecular weight of the main product and impurities, which is crucial for their identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and byproducts by providing information about the substitution pattern on the pyridine ring.[1]

Q3: What is the role of the amino group in the sulfonation of 2-Amino-5-chloropyridine?

A3: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-Amino-5-chloropyridine, the positions ortho (position 3) and para (position 5, which is already substituted with chlorine) to the amino group are activated. However, under the strongly acidic conditions required for sulfonation, the amino group will be protonated to form an ammonium salt. This protonated group is strongly deactivating, making sulfonation more difficult. The regioselectivity will be influenced by the interplay between the deactivating pyridinium nitrogen and the deactivating ammonium group.

Q4: Can I use a protecting group for the amino functionality?

A4: Yes, using a protecting group for the amino function can be a viable strategy. Acetylation to form 2-acetamido-5-chloropyridine is a common approach. The acetamido group is still activating and ortho, para-directing but can offer better control over the reaction and prevent the formation of polymeric byproducts. The protecting group would then be removed in a subsequent step.

Hypothetical Byproduct Analysis Data

The following table illustrates the expected data from an LC-MS analysis for the target product and potential byproducts. Note that the retention times are hypothetical and will depend on the specific chromatographic conditions.

Compound Structure Molecular Weight ( g/mol ) Expected [M+H]⁺ Hypothetical Retention Time (min)
2-Amino-5-chloropyridine (Starting Material)C₅H₅ClN₂128.56129.023.5
This compound (Product) C₅H₆ClN₃O₂S 207.64 208.00 5.2
2-Amino-3,5-dichloropyridine (Precursor Impurity)C₅H₄Cl₂N₂163.01162.984.8
2-Amino-5-chloropyridine-6-sulfonamide (Isomer)C₅H₆ClN₃O₂S207.64208.006.1
2-Amino-5-chloropyridine-3,6-disulfonamide (Di-sulfonated)C₅H₇ClN₄O₄S₂286.71286.967.5
2-Amino-5-chloropyridine-3-sulfonic acid (Hydrolysis)C₅H₅ClN₂O₃S208.62208.994.1

Experimental Protocols

General Synthesis Protocol for this compound

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling fuming sulfuric acid and chlorosulfonic acid.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place 2-Amino-5-chloropyridine.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (or fuming sulfuric acid) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

General Protocol for Byproduct Analysis by HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for these compounds.

    • Mass Range: Scan a mass range that covers the expected molecular weights of the product and all potential byproducts (e.g., m/z 100-500).

  • Data Analysis: Identify the peaks in the chromatogram by their retention times and corresponding mass-to-charge ratios in the mass spectrum.

Visualizations

Synthesis and Side Reaction Pathway

G cluster_impurities Potential Impurities in Final Product SM 2-Amino-5-chloropyridine Int Intermediate SM->Int Sulfonation BP4 Unreacted Starting Material SM->BP4 Incomplete Reaction SA Sulfonating Agent (e.g., HSO3Cl) SA->Int Prod This compound Int->Prod Amination/Work-up BP3 Hydrolysis Product (Sulfonic Acid) Int->BP3 Hydrolysis BP2 Di-sulfonated Byproduct Prod->BP2 Further Sulfonation BP1 Isomeric Byproduct (6-sulfonamide) BP5 Precursor Impurity (2-Amino-3,5-dichloropyridine)

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Byproduct Identification Workflow

G start Crude Reaction Mixture tlc_hplc TLC / HPLC Analysis start->tlc_hplc single_peak Single Major Peak? tlc_hplc->single_peak purify Purify Product (Recrystallization/Chromatography) single_peak->purify Yes multi_peaks Multiple Peaks single_peak->multi_peaks No end Pure Product Characterized purify->end lcms LC-MS Analysis multi_peaks->lcms nmr NMR Analysis (1H, 13C) lcms->nmr identify Identify Byproduct Structures (Mass, Fragmentation, Shifts) nmr->identify optimize Optimize Reaction Conditions identify->optimize optimize->start Re-run Synthesis

Caption: Experimental workflow for the identification and characterization of byproducts.

Troubleshooting Logic Diagram

G start Synthesis Issue Encountered issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield impure_product Impure Product issue_type->impure_product Impurity check_reaction Check for reaction completion (TLC/HPLC) low_yield->check_reaction check_temp Verify reaction temperature control low_yield->check_temp run_lcms Run LC-MS to identify unexpected masses impure_product->run_lcms check_workup Review work-up and purification steps for product loss check_reaction->check_workup Complete solution_incomplete Increase reaction time or temperature check_reaction->solution_incomplete Incomplete solution_loss Optimize pH, extraction, and crystallization check_workup->solution_loss solution_temp Adjust temperature to improve selectivity check_temp->solution_temp run_nmr Run NMR to confirm structure and identify isomers run_lcms->run_nmr check_sm Check purity of starting material run_nmr->check_sm solution_optimize Optimize reaction conditions to minimize byproduct formation check_sm->solution_optimize

Caption: A logical guide for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and FAQs are based on general principles of sulfonamide purification and analysis of closely related compounds. Due to limited specific literature on the purification of 2-Amino-5-chloropyridine-3-sulfonamide, some recommendations are extrapolated from common laboratory practices for similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is effective for removing small amounts of impurities from a solid product.[1] Column chromatography is a versatile method for separating compounds with different polarities and is particularly useful when recrystallization is ineffective.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities could include unreacted starting materials (e.g., 2-Amino-5-chloropyridine), byproducts from side reactions, and residual solvents. In the synthesis of related compounds, over-chlorination products like 2-amino-3,5-dichloropyridine have been noted as significant side products.[2] Hydrolysis of the sulfonyl chloride intermediate during synthesis can also lead to impurities.[1]

Q3: What is the appearance and solubility of this compound?

Q4: How can I monitor the purity of my sample during purification?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods to monitor reaction progress and assess purity during purification.[1][5] For related compounds, TLC with a developing agent of petroleum ether/ethyl acetate (1:1 volume ratio) has been used.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Recrystallization

  • Question: I performed a recrystallization, but my product is still impure. What should I do?

  • Answer:

    • Optimize the Solvent System: The choice of solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvents or solvent mixtures. For the related compound 2-amino-5-chloropyridine, ethanol and methanol have been used successfully for recrystallization.[5][6]

    • Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.

    • Consider Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.[1] Silica gel is a common stationary phase for the purification of sulfonamides.[1]

Issue 2: Low Yield of Purified Product

  • Question: My yield after purification is very low. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with TLC or HPLC.[1] If the reaction has stalled, consider extending the reaction time or increasing the temperature.[1]

    • Product Loss During Purification:

      • Recrystallization: Using too much solvent can lead to significant product loss. Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Also, ensure the solution is allowed to cool slowly to maximize crystal formation.

      • Extraction: If using liquid-liquid extraction, ensure the pH is appropriately adjusted to ensure your product is in the desired layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Side Reactions: Re-evaluate your reaction conditions to minimize the formation of byproducts.[1]

Issue 3: Presence of Unreacted Starting Materials in the Final Product

  • Question: My final product is contaminated with unreacted 2-Amino-5-chloropyridine. How can I remove it?

  • Answer:

    • Washing: The crude product can be washed with a solvent in which the starting material is soluble, but the desired product is not.[1]

    • Liquid-Liquid Extraction: This technique can be used to separate compounds based on their differing solubilities in two immiscible liquids, which is often effective for removing unreacted starting materials.[1]

    • Column Chromatography: This is a highly effective method for separating the product from starting materials, especially if they have different polarities.[1]

Data Presentation

Table 1: Purification Data for the Related Compound 2-Amino-5-chloropyridine

Purification MethodSolventPurityYieldReference
RecrystallizationEthanol99.2%98.8%[5]
RecrystallizationEthanol99.0%97.2%[5]
RecrystallizationMethanol99.4%99.4%[6]
RecrystallizationMethanol99.6%90.0%[6]

Experimental Protocols

General Protocol for Recrystallization (based on purification of 2-Amino-5-chloropyridine)

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or methanol).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by suction filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven.[5][6]

Mandatory Visualizations

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Further_Purification Further Purification Needed Purity_Check2->Further_Purification Impure

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for purification issues.

References

Optimizing reaction conditions for the sulfonylation of 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the sulfonylation of 2-amino-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the sulfonylation of 2-amino-5-chloropyridine?

The sulfonylation of 2-amino-5-chloropyridine typically involves the reaction of the amine with a sulfonyl chloride (such as benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Which bases are commonly used for this reaction?

Pyridine is a frequently used base for the sulfonylation of aminopyridines. Other tertiary amines like triethylamine can also be employed. The choice of base can influence the reaction rate and yield.

Q3: What solvents are suitable for this reaction?

Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the 2-amino-5-chloropyridine starting material.

Q5: What is the most common side reaction in the sulfonylation of 2-amino-5-chloropyridine?

A prevalent side reaction is di-sulfonylation, where the initially formed sulfonamide reacts with another molecule of the sulfonyl chloride.[1] This occurs because the nitrogen of the sulfonamide is still nucleophilic and can be deprotonated under basic conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have degraded due to moisture. 2. Insufficiently Basic Conditions: The base may not be strong enough or used in insufficient quantity to drive the reaction forward. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh or properly stored bottle of sulfonyl chloride. 2. Use a stronger base or increase the stoichiometry of the current base. Pyridine is often effective. 3. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Formation of a Significant Amount of Di-sulfonylation Product 1. Excess Sulfonyl Chloride: Using a molar excess of the sulfonyl chloride can promote the second sulfonylation.[1] 2. High Reaction Temperature: Elevated temperatures can favor the formation of the di-sulfonylation byproduct.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting amine can lead to the formation of the di-sulfonylation product.[1]1. Use a 1:1 molar ratio of 2-amino-5-chloropyridine to sulfonyl chloride, or a slight excess of the amine. 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely and work it up as soon as the starting amine is consumed.
Presence of a Polar Impurity Corresponding to the Sulfonic Acid 1. Presence of Water: Moisture in the solvent or on the glassware will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with starting material or byproducts during chromatography. 1. If the product is a solid, attempt to induce precipitation by cooling the reaction mixture or by adding a non-polar co-solvent. Recrystallization from a suitable solvent system can be an effective purification method. 2. Adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the sulfonylation of aminopyridines. Specific data for 2-amino-5-chloropyridine is limited in the public domain; however, the data for similar substrates can provide valuable guidance.

Amine Substrate Sulfonyl Chloride Base Solvent Temperature Time Yield (%) Reference
2-AminopyridineBenzenesulfonyl chloridePyridine-Room Temp-63[2]
AnilineBenzenesulfonyl chloridePyridine-0-25 °C-100[2]
p-Toluidinep-Toluenesulfonyl chloridePyridine-0-25 °C-Quantitative[2]
2-Bromo-3-aminopyridinePyridine-2-sulfonyl chloridePyridinePyridine80 °C5 hGood[3]

Experimental Protocols

General Protocol for the Sulfonylation of 2-Amino-5-chloropyridine

This protocol is a general guideline and may require optimization for specific sulfonyl chlorides and reaction scales.

Materials:

  • 2-Amino-5-chloropyridine

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous pyridine (or other suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 eq.). Dissolve the starting material in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5-2.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Reaction Workflow

experimental_workflow Experimental Workflow for Sulfonylation A 1. Dissolve 2-amino-5-chloropyridine and base in anhydrous solvent B 2. Cool reaction mixture to 0°C A->B C 3. Add sulfonyl chloride dropwise B->C D 4. Stir at room temperature and monitor reaction by TLC/HPLC C->D E 5. Quench reaction with water D->E F 6. Aqueous work-up (wash with NaHCO3 and brine) E->F G 7. Dry, filter, and concentrate the organic phase F->G H 8. Purify the crude product (recrystallization or chromatography) G->H I Final Product: N-(5-chloropyridin-2-yl)sulfonamide H->I

Caption: A step-by-step workflow for the sulfonylation of 2-amino-5-chloropyridine.

Reaction Mechanism and Side Reaction

reaction_mechanism Reaction Mechanism and Di-sulfonylation Side Reaction cluster_main Desired Sulfonylation Pathway cluster_side Di-sulfonylation Side Reaction Pathway A 2-Amino-5-chloropyridine C Nucleophilic Attack A->C B Sulfonyl Chloride (R-SO2Cl) B->C D Intermediate C->D E Deprotonation (Base) D->E F N-(5-chloropyridin-2-yl)sulfonamide (Mono-sulfonylation Product) E->F G N-(5-chloropyridin-2-yl)sulfonamide F->G Further Reaction H Deprotonation of Sulfonamide N-H (Base) G->H I Anionic Intermediate H->I K Second Nucleophilic Attack I->K J Sulfonyl Chloride (R-SO2Cl) J->K L Di-sulfonylation Product K->L

Caption: Mechanism of sulfonylation and the competing di-sulfonylation side reaction.

References

Stability issues of 2-Amino-5-chloropyridine-3-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-chloropyridine-3-sulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the general chemical properties of sulfonamides, pyridines, and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

1. What are the general recommendations for storing this compound solutions?

For general use, it is recommended to store solutions of this compound at 2-8°C in the dark.[1] For long-term storage, freezing the solution at -20°C or below is advisable. It is crucial to minimize freeze-thaw cycles. The solid compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[2]

2. What factors can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the sulfonamide group.[3]

  • Temperature: Elevated temperatures can accelerate degradation.[4]

  • Light: Exposure to UV light may induce photolytic degradation.[4]

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.[2]

  • Solvent: The choice of solvent can impact solubility and stability.

3. How does pH affect the stability of the compound?

The pH of the solution is a critical factor in the stability of pharmaceuticals.[3] For sulfonamides, acidic or basic conditions can lead to the hydrolysis of the sulfonamide bond. The amino group on the pyridine ring can also be protonated in acidic conditions, which may alter the molecule's electronic properties and susceptibility to degradation. It is recommended to maintain the pH of the solution within a neutral range (e.g., pH 6-8) to minimize degradation, unless experimental conditions require otherwise.

4. Is this compound sensitive to light?

While specific photostability data for this compound is not available, related compounds like 2-amino-5-chloropyridine are known to be sensitive to UV light.[4] Therefore, it is best practice to protect solutions from light by using amber vials or covering the container with aluminum foil, especially during long-term storage or when conducting experiments under illumination.

5. What are the likely degradation pathways for this molecule?

Based on the structure of this compound and general knowledge of sulfonamide degradation, potential degradation pathways include:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under acidic or basic conditions, to yield 2-amino-5-chloropyridine-3-sulfonic acid and ammonia.

  • Oxidation: Oxidation of the amino group or other parts of the molecule in the presence of oxidizing agents.

  • Deamination: Removal of the amino group from the pyridine ring.

  • Desulfonation: Cleavage of the carbon-sulfur (C-S) bond.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in solution upon storage Poor solubility in the chosen solvent; Change in temperature affecting solubility; pH shift leading to precipitation of a less soluble form.Prepare a fresh solution; Consider using a different solvent or a co-solvent system; Ensure the pH of the solution is maintained; Store at a consistent temperature.
Change in solution color (e.g., turning yellow or brown) Degradation of the compound, potentially due to oxidation or light exposure.Prepare a fresh solution and protect it from light and air (e.g., by purging with nitrogen or argon); Store at a lower temperature.
Inconsistent experimental results Degradation of the stock solution over time.Prepare fresh solutions for each experiment or qualify the stability of the stock solution over the intended period of use; Perform a forced degradation study to understand the stability profile.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6][7][8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer at neutral pH).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Dry)-80°C48 hours
Thermal (Solution)-80°C48 hours
PhotolyticUV and Visible LightRoom Temperature24-48 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation & Pathway ID hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis 2-Amino-5-chloropyridine-3-sulfonic acid + NH3 parent->hydrolysis  Acid/Base Hydrolysis oxidation Oxidized derivatives parent->oxidation  Oxidizing  Agents deamination 5-Chloro-2-hydroxypyridine-3-sulfonamide parent->deamination  Hydrolytic Deamination desulfonation 2-Amino-5-chloropyridine parent->desulfonation  Reductive/Hydrolytic  Cleavage

References

Technical Support Center: 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-5-chloropyridine-3-sulfonamide during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a sulfonamide derivative of 2-amino-5-chloropyridine. Its stability is primarily influenced by its functional groups: the sulfonamide group, the amino group, and the chloro-substituted pyridine ring. Key stability concerns include susceptibility to hydrolysis, oxidation, and photodegradation. The pH of the solution, exposure to light, and elevated temperatures are critical factors that can accelerate its degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is at room temperature, in a tightly sealed container to protect it from moisture and light.[1] For solutions, refrigeration (2-8 °C) is advisable to minimize degradation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the degradation of other sulfonamides and related pyridine compounds, the following pathways are likely:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation route for sulfonamides, particularly under acidic or basic conditions, which would yield 2-amino-5-chloropyridine and a sulfonic acid derivative.[2][3][4]

  • Oxidative Degradation: The amino group and the pyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated byproducts, or ring-opened products.[5][6]

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-chlorine (C-Cl) bond on the pyridine ring, a known degradation pathway for chloro-substituted pyridines.

Q4: How can I detect and quantify the degradation of this compound?

A4: The most common analytical technique for monitoring the degradation of sulfonamides is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound purity over time in storage. 1. Improper storage conditions (exposure to light, moisture, or high temperatures).2. Hydrolysis due to residual moisture.1. Store the compound in a tightly sealed, opaque container in a desiccator at room temperature.2. For solutions, use anhydrous solvents and store at 2-8 °C. Prepare fresh solutions for critical experiments.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation of the compound due to sample preparation (e.g., inappropriate pH, prolonged exposure to light).2. Interaction with incompatible solvents or excipients.1. Prepare samples immediately before analysis. Protect samples from light using amber vials.2. Ensure the pH of the mobile phase and sample diluent is compatible with the compound's stability. Perform a compatibility study with new solvents or excipients.
Poor recovery of the compound from a formulation. 1. Degradation during the formulation process (e.g., due to heat, shear, or interaction with other components).2. Adsorption of the compound onto container surfaces.1. Conduct forced degradation studies on the formulation to identify critical process parameters.2. Use inert materials for containers and consider using silanized glassware to minimize adsorption.
Inconsistent analytical results. 1. On-going degradation in the autosampler.2. Photodegradation during analysis.1. Use a cooled autosampler (e.g., 4 °C) to maintain sample integrity during long analytical runs.2. Use a UV-protectant cover for the autosampler tray and minimize the exposure of stock solutions to light.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The conditions provided are starting points and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a hot air oven at 70°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze.

  • Photodegradation (Solution):

    • Expose the stock solution to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • At appropriate time points, withdraw an aliquot and analyze.

3. Analysis:

  • Analyze all samples by a suitable, validated HPLC method.

  • A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

Protocol 2: Template for a Stability-Indicating HPLC Method

This is a template method that would require optimization and validation for the specific analysis of this compound and its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to resolve all peaks.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan of the compound (a PDA detector is recommended).
Injection Volume 10 µL
Sample Diluent Mobile phase or a mixture of water and organic solvent.

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API This compound (API) StockSolution Prepare Stock Solution (e.g., 1 mg/mL) API->StockSolution Thermal Thermal Degradation (Solid, 70°C) API->Thermal Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) StockSolution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) StockSolution->Oxidation Photo Photodegradation (UV/Vis Light) StockSolution->Photo Analysis Analyze by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Assess Peak Purity Analysis->Data

Caption: Workflow for a forced degradation study.

G cluster_0 Potential Degradation Pathways cluster_1 Degradation Products Parent This compound Hydrolysis Hydrolysis Products (e.g., 2-Amino-5-chloropyridine, Sulfonic Acid Derivative) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Products (e.g., N-Oxides, Hydroxylated Species) Parent->Oxidation [O] Photolysis Photolysis Products (e.g., Dechlorinated Species) Parent->Photolysis hν (UV light)

Caption: Potential degradation pathways.

References

Resolving ambiguous peaks in the spectrum of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected sources of peak ambiguity in the spectrum of 2-Amino-5-chloropyridine-3-sulfonamide?

Ambiguous peaks in the spectra of this compound can arise from several factors, including:

  • Peak Overlap: In ¹H NMR, the aromatic protons may have very similar chemical shifts, leading to overlapping multiplets that are difficult to interpret. In IR spectroscopy, vibrational modes of the amino, sulfonamide, and pyridine ring systems may overlap.

  • Broad Peaks: Protons on the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are exchangeable and can participate in hydrogen bonding, often resulting in broad signals in the ¹H NMR spectrum.

  • Presence of Impurities: Residual solvents, starting materials (e.g., 2-amino-5-chloropyridine), or byproducts from the synthesis can introduce extraneous peaks.

  • Rotational Isomers (Rotamers): Restricted rotation around the C-S or S-N bonds could lead to the presence of multiple conformers at room temperature, which might give rise to separate or broadened signals in the NMR spectra.

Q2: How can I confirm the presence of the amino and sulfonamide protons in the ¹H NMR spectrum?

The most straightforward method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the -NH₂ and -SO₂NH₂ protons will either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.

Q3: What are the characteristic IR absorption bands for the key functional groups in this compound?

The IR spectrum is expected to show characteristic bands for the amino, sulfonamide, and substituted pyridine groups. The approximate ranges for these vibrations are summarized in the table below. Overlapping of these bands is possible.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Symmetric & Asymmetric Stretching3300 - 3500
N-H Bending1590 - 1650
Sulfonamide (-SO₂NH₂)N-H Stretching3200 - 3400
S=O Asymmetric Stretching1310 - 1350
S=O Symmetric Stretching1140 - 1180
S-N Stretching895 - 915
Pyridine RingC=C and C=N Stretching1400 - 1600
C-H Bending (out-of-plane)700 - 900
C-ClStretching600 - 800

Q4: What are the expected fragmentation patterns in the mass spectrum of this compound?

In electrospray ionization mass spectrometry (ESI-MS), you would expect to see the protonated molecule [M+H]⁺. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.[1][2][3] The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Troubleshooting Guides

Issue 1: Overlapping and Indistinguishable Peaks in the Aromatic Region of the ¹H NMR Spectrum

Problem: The ¹H NMR spectrum shows a complex multiplet in the aromatic region, making it difficult to assign the individual pyridine ring protons.

Troubleshooting Workflow:

References

Technical Support Center: Challenges in Scaling Up 2-Amino-5-chloropyridine-3-sulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Amino-5-chloropyridine, the precursor to this compound?

A1: The primary methods for synthesizing 2-Amino-5-chloropyridine from 2-aminopyridine include:

  • Direct Chlorination: This is a common approach but is often challenged by the formation of the di-chlorinated byproduct, 2-amino-3,5-dichloropyridine.[1][2] Controlling the reaction conditions, such as using a strong acidic medium, is crucial to favor mono-chlorination.[2]

  • Multi-step Synthesis: This route involves a sequence of reactions, including nitration, acylation, reduction, chlorination, and hydrolysis.[3] While this method can offer better control and milder conditions compared to direct chlorination, it involves more steps, which can impact the overall yield and production time.[4]

  • Alternative Chlorinating Agents: To avoid the harsh conditions and side reactions associated with traditional chlorination, alternative reagents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and sodium hypochlorite have been explored.[5][6]

Q2: What are the main challenges in the chlorosulfonation of 2-Amino-5-chloropyridine?

A2: The introduction of the sulfonyl chloride group onto the 2-Amino-5-chloropyridine ring presents several challenges, particularly during scale-up:

  • Harsh Reagents: The reaction typically employs chlorosulfonic acid, a highly corrosive and hazardous reagent that requires specialized handling procedures.[7][8]

  • Reaction Selectivity: The position of sulfonation is critical. While the 3-position is desired, side reactions or incorrect positioning can occur if the reaction conditions are not carefully controlled.

  • Hydrolysis of Sulfonyl Chloride: The intermediate 2-amino-5-chloropyridine-3-sulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, reducing the yield of the desired product.[9][10]

  • Thermal Stability: The reaction can be exothermic, and poor temperature control can lead to decomposition and the formation of byproducts.

Q3: What are the key considerations for the amidation of 2-amino-5-chloropyridine-3-sulfonyl chloride?

A3: The final step of converting the sulfonyl chloride to the sulfonamide with ammonia also requires careful management:

  • Reactivity of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and will readily react with any nucleophile present. This includes the amino group of another molecule of 2-amino-5-chloropyridine-3-sulfonyl chloride, potentially leading to polymer formation if the primary amino group is not protected.[11]

  • Control of Ammonia Addition: The addition of ammonia or an ammonia source must be carefully controlled to prevent side reactions and ensure complete conversion.

  • Purification: The final product may contain unreacted starting materials, the hydrolyzed sulfonic acid, and other byproducts that need to be removed to achieve the desired purity.

Troubleshooting Guides

Low Yield in 2-Amino-5-chloropyridine Synthesis
Symptom Possible Cause Suggested Solution
Low yield of 2-Amino-5-chloropyridine with significant amounts of 2-amino-3,5-dichloropyridine. Over-chlorination due to reaction conditions being too harsh or prolonged reaction time.[2]- Use a strong acidic medium (e.g., concentrated sulfuric acid) to protonate the aminopyridine and deactivate the ring towards further chlorination.[2]- Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete reaction and recovery of starting material. Insufficient amount of chlorinating agent or reaction time.- Increase the equivalents of the chlorinating agent incrementally.- Extend the reaction time and monitor by TLC or GC.
Low yield after workup. Product loss during extraction or purification.- Optimize the pH for the extraction of the product.- Use appropriate recrystallization solvents to maximize recovery.
Issues in the Chlorosulfonation Step
Symptom Possible Cause Suggested Solution
Low yield of 2-amino-5-chloropyridine-3-sulfonyl chloride and presence of sulfonic acid byproduct. Hydrolysis of the sulfonyl chloride due to moisture in the reagents or reaction setup.[9][10]- Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Handle chlorosulfonic acid under an inert atmosphere (e.g., nitrogen or argon).[9]
Formation of a complex mixture of products. Poor regioselectivity or side reactions due to incorrect temperature or addition rate of chlorosulfonic acid.- Maintain a low reaction temperature during the addition of chlorosulfonic acid.- Add the chlorosulfonic acid dropwise with efficient stirring to dissipate heat.
Difficult isolation of the sulfonyl chloride intermediate. The sulfonyl chloride is unstable and degrades during workup.- Use the crude sulfonyl chloride directly in the next step (amidation) without extensive purification.- Perform the workup at low temperatures and as quickly as possible.
Problems During Amidation
Symptom Possible Cause Suggested Solution
Low yield of the final sulfonamide product. Incomplete reaction with ammonia.- Ensure an adequate excess of ammonia is used.- Optimize the reaction temperature and time.
Formation of polymeric byproducts. The amino group of one molecule reacts with the sulfonyl chloride of another.[11]- Consider protecting the 2-amino group before the chlorosulfonation and amidation steps, followed by a final deprotection step.
Difficult purification of the final product. Presence of impurities such as the corresponding sulfonic acid or unreacted starting materials.- Use column chromatography for purification.- Optimize the recrystallization solvent system to selectively crystallize the desired product.

Data Presentation

Table 1: Comparison of Reported Yields for 2-Amino-5-chloropyridine Synthesis

Method Chlorinating Agent Solvent/Medium Temperature Yield (%) Reference
Direct ChlorinationChlorine gas72.4% Sulfuric Acid-20°C86.8[2]
Direct ChlorinationChlorine gasGlacial Acetic Acid / HCl10-12°C76.3[2]
Oxidative ChlorinationHCl / NaClOWater10-25°C72[5]
Alternative ChlorinationN-chlorosuccinimideAcetonitrileRoom Temp.~90[6]
Multi-step SynthesisVariousVariousVarious-[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloropyridine (Representative)

This protocol is based on the direct chlorination method described in the literature.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 100 mL of concentrated sulfuric acid (98%).

  • Addition of 2-Aminopyridine: Cool the sulfuric acid to 10°C in an ice bath. Slowly add 2-aminopyridine (0.1 mol) in portions, ensuring the temperature does not exceed 25°C.

  • Chlorination: Cool the mixture to 0°C. Bubble chlorine gas (0.11 mol) through the solution over 1-2 hours while maintaining the temperature between 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the 2-aminopyridine is consumed.

  • Workup: Pour the reaction mixture slowly onto crushed ice with stirring. Carefully neutralize the solution with a 50% sodium hydroxide solution to a pH of 8-9, keeping the temperature below 20°C.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 2-Amino-5-chloropyridine.

Protocol 2: Synthesis of this compound (Illustrative)

Step A: Chlorosulfonation

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add chlorosulfonic acid (5 equivalents). Cool the acid to 0°C.

  • Addition of Starting Material: Slowly add 2-Amino-5-chloropyridine (1 equivalent) in small portions, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride may precipitate. Filter the solid quickly and wash with ice-cold water. Due to the instability of the sulfonyl chloride, it is often recommended to proceed to the next step with the crude, damp solid.

Step B: Amidation

  • Reaction Setup: Suspend the crude 2-amino-5-chloropyridine-3-sulfonyl chloride in a suitable solvent like THF or dioxane in a flask cooled in an ice bath.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).

  • Isolation and Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.

Mandatory Visualizations

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Aminopyridine->2-Amino-5-chloropyridine Chlorination (e.g., Cl2, H2SO4) 2-Amino-5-chloropyridine-3-sulfonyl chloride 2-Amino-5-chloropyridine-3-sulfonyl chloride 2-Amino-5-chloropyridine->2-Amino-5-chloropyridine-3-sulfonyl chloride Chlorosulfonation (ClSO3H) This compound This compound 2-Amino-5-chloropyridine-3-sulfonyl chloride->this compound Amidation (NH3)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (e.g., di-chlorination, hydrolysis) Low_Yield->Side_Reactions Purification_Loss Loss during Purification Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Modify_Reagents Use Anhydrous Reagents/ Inert Atmosphere Side_Reactions->Modify_Reagents Improve_Workup Refine Workup and Purification Protocol Purification_Loss->Improve_Workup Logical_Relationships cluster_parameters Key Parameters cluster_quality Quality Aspects Scale_Up_Success Successful Scale-Up Parameter_Control Process Parameter Control Parameter_Control->Scale_Up_Success influences Temperature Temperature Parameter_Control->Temperature Addition_Rate Addition_Rate Parameter_Control->Addition_Rate Stoichiometry Stoichiometry Parameter_Control->Stoichiometry Reagent_Quality Reagent Quality Reagent_Quality->Scale_Up_Success impacts Anhydrous_Conditions Anhydrous_Conditions Reagent_Quality->Anhydrous_Conditions Purity_of_Starting_Materials Purity_of_Starting_Materials Reagent_Quality->Purity_of_Starting_Materials Safety_Measures Safety Measures Safety_Measures->Scale_Up_Success ensures

References

Managing reaction temperature for 2-Amino-5-chloropyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide. Our goal is to address specific issues encountered during experimental procedures to ensure a safe, efficient, and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of temperature control in the synthesis of this compound?

A1: Temperature is a crucial parameter throughout the synthesis, influencing reaction rates, selectivity, and the formation of impurities. The initial chlorosulfonation of 2-amino-5-chloropyridine is a highly exothermic reaction.[1] Without precise temperature control, excessive heat can lead to the degradation of the starting material and the formation of unwanted byproducts. Similarly, the subsequent amination step requires a specific temperature range to ensure the efficient conversion of the sulfonyl chloride to the desired sulfonamide without promoting side reactions.

Q2: What are the main stages of the synthesis, and what are the general temperature considerations for each?

A2: The synthesis of this compound typically proceeds in two key stages:

  • Chlorosulfonation of 2-amino-5-chloropyridine: This step involves reacting 2-amino-5-chloropyridine with a chlorosulfonating agent, such as chlorosulfonic acid. This reaction is highly exothermic and generally requires low temperatures, often in the range of 0 to 10°C, to control the reaction rate and prevent the formation of byproducts.

  • Amination of 2-Amino-5-chloropyridine-3-sulfonyl chloride: The resulting sulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide. This step is typically carried out at a controlled temperature, which can range from ambient to slightly elevated temperatures, to drive the reaction to completion while minimizing the hydrolysis of the sulfonyl chloride.

Q3: What are the common side reactions related to improper temperature management?

A3: Improper temperature control can lead to several side reactions:

  • During Chlorosulfonation:

    • Overheating: Can cause decomposition of the starting material and the product, leading to a dark-colored reaction mixture and a low yield of the desired sulfonyl chloride. It can also promote the formation of polysulfonated byproducts.

    • Temperature too low: May result in an incomplete or very slow reaction.

  • During Amination:

    • Overheating: Can accelerate the hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid, which will not react to form the sulfonamide.

    • Temperature too low: May lead to an incomplete reaction, leaving unreacted sulfonyl chloride.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield of 2-Amino-5-chloropyridine-3-sulfonyl chloride Reaction temperature was too high during chlorosulfonation, leading to degradation. - Ensure the reaction is performed in an ice or ice-salt bath to maintain the temperature below 10°C. - Add the chlorosulfonating agent dropwise to control the exothermic reaction.
Reaction temperature was too low, resulting in an incomplete reaction. - Allow the reaction to proceed for a longer duration at the recommended low temperature. - Monitor the reaction progress using techniques like TLC or HPLC to determine the endpoint.
Low Yield of this compound Hydrolysis of the sulfonyl chloride intermediate due to high temperature or moisture. - Perform the amination step at the recommended temperature, avoiding excessive heating. - Ensure all glassware and reagents are dry before starting the reaction.
Incomplete amination reaction. - Increase the reaction time or slightly elevate the temperature within the recommended range. - Use a sufficient excess of the aminating agent.
Formation of Dark-Colored Byproducts Decomposition of reagents or products due to excessive heat. - Strictly control the temperature during the exothermic chlorosulfonation step. - Ensure gradual addition of reagents to dissipate heat effectively.
Presence of Unreacted 2-amino-5-chloropyridine Insufficient amount of chlorosulfonating agent or incomplete reaction. - Use a slight excess of the chlorosulfonating agent. - Ensure the reaction is stirred efficiently and allowed to proceed to completion.
Presence of 2-Amino-5-chloropyridine-3-sulfonic acid in the final product Hydrolysis of the sulfonyl chloride intermediate. - Minimize the exposure of the sulfonyl chloride to water. - Control the temperature during the amination workup to prevent hydrolysis.

Experimental Protocols

Chlorosulfonation of 2-amino-5-chloropyridine

This procedure outlines the synthesis of the intermediate, 2-Amino-5-chloropyridine-3-sulfonyl chloride.

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-amino-5-chloropyridine.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

  • Slowly add chlorosulfonic acid dropwise from the dropping funnel while vigorously stirring and maintaining the temperature below 10°C. The addition rate should be controlled to prevent a rapid temperature increase.

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with stirring.

  • The precipitated solid, 2-Amino-5-chloropyridine-3-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Amination of 2-Amino-5-chloropyridine-3-sulfonyl chloride

This procedure describes the conversion of the sulfonyl chloride to the final product, this compound.

Methodology:

  • In a sealed reaction vessel, suspend the dried 2-Amino-5-chloropyridine-3-sulfonyl chloride in a suitable solvent (e.g., dioxane or THF).

  • Cool the suspension in an ice bath.

  • Bubble ammonia gas through the mixture or add a solution of aqueous ammonia dropwise while maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

Reaction Step Parameter Recommended Range Potential Issues if Deviated
Chlorosulfonation Temperature0 - 10°CHigh Temp: Degradation, Byproducts; Low Temp: Slow/Incomplete Reaction
Reagent AdditionDropwiseRapid Addition: Uncontrolled Exotherm, Safety Hazard
Reaction Time2 - 4 hoursToo Short: Incomplete Reaction; Too Long: Potential for Side Reactions
Amination Temperature0 - 25°CHigh Temp: Hydrolysis of Sulfonyl Chloride; Low Temp: Slow/Incomplete Reaction
Reaction Time12 - 18 hoursToo Short: Incomplete Reaction

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reaction_1 Reaction at 0-10°C 2-Amino-5-chloropyridine->Reaction_1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction_1 2-Amino-5-chloropyridine-3-sulfonyl chloride 2-Amino-5-chloropyridine-3-sulfonyl chloride Reaction_1->2-Amino-5-chloropyridine-3-sulfonyl chloride Reaction_2 Reaction at 0-25°C 2-Amino-5-chloropyridine-3-sulfonyl chloride->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_amination_issues Amination Troubleshooting cluster_sulfonation_issues Chlorosulfonation Troubleshooting Start Low Yield of Final Product Check_Step1 Check Yield of Sulfonyl Chloride Start->Check_Step1 High_Yield_SCl Issue in Amination Step Check_Step1->High_Yield_SCl High Low_Yield_SCl Issue in Chlorosulfonation Check_Step1->Low_Yield_SCl Low Hydrolysis Hydrolysis of Sulfonyl Chloride? High_Yield_SCl->Hydrolysis Incomplete_Amination Incomplete Reaction? High_Yield_SCl->Incomplete_Amination Degradation Degradation due to High Temp? Low_Yield_SCl->Degradation Incomplete_Sulfonation Incomplete Reaction? Low_Yield_SCl->Incomplete_Sulfonation

Caption: Troubleshooting logic for low yield issues.

References

Avoiding common errors in the synthesis of sulfonamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides, and what is the general reaction mechanism?

A1: The most prevalent method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, which is neutralized by the base, to form the sulfonamide.[1] Tertiary amines do not form stable sulfonamides as they lack a proton on the nitrogen for elimination.[1]

Q2: Why is a base necessary in the reaction between a sulfonyl chloride and an amine?

A2: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] In some procedures, an excess of the amine reactant can also function as the base.[1]

Q3: What are the primary side reactions to be aware of during sulfonamide synthesis?

A3: The two most common side reactions are the hydrolysis of the sulfonyl chloride and the disulfonylation of primary amines.[1]

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is a major cause of low yields.[1][3]

  • Disulfonylation: Primary amines (R-NH₂) can react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂). This is more prevalent under harsh conditions or with highly reactive sulfonyl chlorides.[1]

Q4: What are the ideal solvents for sulfonamide synthesis?

A4: Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride.[1] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[1] However, reactions in aqueous media at a high pH have also been demonstrated to be effective for certain substrates.

Q5: How can I monitor the progress of my sulfonamide synthesis reaction?

A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the observation of the consumption of starting materials and the formation of the sulfonamide product.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a frequent issue in sulfonamide synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Base Evaluate Base Effectiveness Start->Check_Base Check_Solvent Assess Solvent Suitability Start->Check_Solvent Impure_Reactants Impure Sulfonyl Chloride or Amine? Check_Purity->Impure_Reactants Moisture Moisture Present? Check_Conditions->Moisture Temp_Time Incorrect Temperature or Time? Check_Conditions->Temp_Time Base_Issue Base Ineffective? Check_Base->Base_Issue Solvent_Issue Solvent Reacting or Anhydrous? Check_Solvent->Solvent_Issue Solution_Purify Solution: - Re-purify starting materials. - Use fresh reagents. Impure_Reactants->Solution_Purify Yes Solution_Dry Solution: - Use anhydrous solvents. - Run under inert atmosphere. Moisture->Solution_Dry Yes Solution_Optimize_Conditions Solution: - Optimize temperature (e.g., initial cooling). - Monitor reaction to completion (TLC). Temp_Time->Solution_Optimize_Conditions Yes Solution_Base Solution: - Use a stronger, non-nucleophilic base. - Ensure base is dry. Base_Issue->Solution_Base Yes Solution_Solvent Solution: - Use an inert, aprotic solvent. Solvent_Issue->Solution_Solvent Yes

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

  • Degraded or Impure Starting Materials:

    • Cause: Sulfonyl chlorides are particularly sensitive to moisture and can degrade over time. Impurities in either the sulfonyl chloride or the amine can lead to unwanted side reactions.[4]

    • Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. Use freshly opened or properly stored reagents. If necessary, re-purify starting materials before use.[4]

  • Presence of Water (Hydrolysis):

    • Cause: The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine.[1]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incorrect Reaction Temperature:

    • Cause: The reaction between a sulfonyl chloride and an amine is often exothermic. If the temperature is too high, it can lead to the decomposition of reactants and the formation of byproducts. Conversely, if the temperature is too low, the reaction may not proceed to completion.[4]

    • Solution: Control the reaction temperature. For highly reactive substrates, it is advisable to add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to manage the initial exotherm, and then allow the reaction to warm to the optimal temperature.[1][4]

  • Ineffective Base:

    • Cause: The chosen base may not be strong enough to effectively neutralize the HCl produced, leading to the protonation of the amine and a stalled reaction.

    • Solution: Consider using a stronger, non-nucleophilic base. Ensure that the base is anhydrous, especially when using tertiary amines like triethylamine.[4]

Issue 2: Impure Final Product

The presence of impurities is a common challenge in product isolation.

Troubleshooting Workflow for Impure Product

ImpureProductTroubleshooting Start Impure Product Identify_Impurity Identify Impurity (TLC, LC-MS, NMR) Start->Identify_Impurity Hydrolysis_Product Sulfonic Acid Present? Identify_Impurity->Hydrolysis_Product Disulfonylation_Product Disulfonamide Present? Identify_Impurity->Disulfonylation_Product Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Solution_Hydrolysis Solution: - Use anhydrous conditions. - Purify via extraction or chromatography. Hydrolysis_Product->Solution_Hydrolysis Yes Solution_Disulfonylation Solution: - Use controlled stoichiometry. - Slow addition of sulfonyl chloride. - Purify by chromatography. Disulfonylation_Product->Solution_Disulfonylation Yes Solution_Starting_Material Solution: - Increase reaction time or temperature. - Use excess of one reagent. - Purify by chromatography or recrystallization. Starting_Material->Solution_Starting_Material Yes RecrystallizationTroubleshooting Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product 'Oils Out' Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery Colored_Product Colored Product Start->Colored_Product Solution_No_Crystals Solution: - Scratch inner wall of flask. - Add a seed crystal. - Evaporate some solvent and re-cool. No_Crystals->Solution_No_Crystals Yes Solution_Oiling_Out Solution: - Reheat to dissolve oil. - Add more solvent and cool slowly. - Change solvent system. Oiling_Out->Solution_Oiling_Out Yes Solution_Low_Recovery Solution: - Ensure minimum amount of hot solvent was used. - Cool for a longer period or to a lower temperature. Low_Recovery->Solution_Low_Recovery Yes Solution_Colored_Product Solution: - Redissolve in hot solvent. - Add activated charcoal and perform hot filtration. Colored_Product->Solution_Colored_Product Yes

References

Validation & Comparative

Structural Elucidation of 2-Amino-5-chloropyridine-3-sulfonamide: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the structural validation of 2-Amino-5-chloropyridine-3-sulfonamide. This document provides a comparative analysis of X-ray crystallography alongside alternative and complementary analytical methods, supported by experimental data from closely related structures.

While a published single-crystal X-ray structure for this compound is not currently available in public crystallographic databases, a comprehensive structural validation can be achieved by integrating data from analogous compounds and employing a suite of powerful analytical techniques. This guide outlines the pivotal role of X-ray crystallography and compares its application with spectroscopic and computational methods for a thorough structural characterization.

I. X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound has not been reported, analysis of the crystallographically confirmed structure of its core fragment, 2-Amino-5-chloropyridine, provides foundational data.

Table 1: Crystallographic Data for 2-Amino-5-chloropyridine (CCDC: 658008)

ParameterValue
FormulaC₅H₅ClN₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.829(1)
b (Å)15.352(4)
c (Å)9.808(2)
α (°)90
β (°)95.94(2)
γ (°)90
Volume (ų)573.7(3)
Z4
R-factor0.038

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).

For comparison, key structural parameters from a representative sulfonamide-containing molecule are presented to infer typical bond lengths and angles for the sulfonamide group.

Table 2: Selected Bond Lengths and Angles for a Comparable Sulfonamide Derivative

Bond/AngleTypical Value (Å/°)
S-N1.605(4) - 1.614(3)
S-O (double bond)~1.435(2)
C-S1.752(3) - 1.766(5)
O-S-O~120
N-S-O~107
C-S-N~107

These values are comparable to those reported for similar molecules and serve as a reference for the expected geometry of the sulfonamide moiety in the target compound.[1]

  • Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson synthesis. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Slow Evaporation/ Cooling for Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction Diffraction Pattern Collection mounting->diffraction xray X-ray Source xray->mounting processing Data Processing (Unit Cell & Space Group) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Final Structural Model refinement->validation

Fig. 1: Experimental workflow for X-ray crystallography.

II. Alternative and Complementary Structural Validation Methods

In the absence of a crystal structure, a combination of other analytical techniques is crucial for comprehensive structural elucidation.

Table 3: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing.Unambiguous structure determination.Requires suitable single crystals, which can be challenging to grow.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment, and through-space interactions (NOE).Provides structural information in solution, does not require crystals.Can be complex to interpret for molecules with many signals; may not definitively determine absolute stereochemistry.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information on 3D structure and connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.
Computational Modeling (DFT) Optimized molecular geometry, bond parameters, and electronic properties.Provides theoretical structural insights without experimentation.Theoretical data that requires experimental validation.

NMR is a powerful non-destructive technique that provides detailed information about the molecular structure in solution.

  • ¹H NMR: Would confirm the number and connectivity of hydrogen atoms, including the chemical shifts of the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups.

  • ¹³C NMR: Would identify the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall molecular skeleton.

Density Functional Theory (DFT) calculations can predict the optimized geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from analogous structures.[2][3]

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and various NMR experiments (¹H, ¹³C, COSY, etc.) are performed.

  • Spectral Analysis: The resulting spectra are processed and analyzed to assign signals and determine the molecular structure.

validation_logic cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_validation Structural Validation xrd X-ray Crystallography (Analogous Structures) structure Validated Structure of This compound xrd->structure nmr NMR Spectroscopy nmr->structure ms Mass Spectrometry ms->structure ir IR Spectroscopy ir->structure dft DFT Modeling dft->structure

Fig. 2: Integrated approach for structural validation.

III. Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust structural validation can be achieved through a multi-faceted approach. By leveraging X-ray crystallographic data from the closely related 2-Amino-5-chloropyridine and other sulfonamides, in conjunction with spectroscopic data from NMR and IR, and theoretical insights from computational modeling, researchers can build a comprehensive and reliable structural model. This integrated strategy is essential for advancing drug discovery and development programs that utilize this important chemical scaffold.

References

A Comparative Analysis of 2-Amino-5-chloropyridine-3-sulfonamide and Other Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Amino-5-chloropyridine-3-sulfonamide and other sulfonamide-based compounds. This report synthesizes available experimental data on their biological activities, with a focus on carbonic anhydrase inhibition and antimicrobial properties, to inform future research and development.

Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The core sulfonamide functional group (-SO2NH2) is a key pharmacophore that can be incorporated into diverse molecular scaffolds to modulate biological activity.[2] Pyridine-based sulfonamides, in particular, have garnered significant interest due to their potential as targeted inhibitors of various enzymes. This guide focuses on the comparative landscape of these compounds, with a specific interest in this compound.

While direct comparative experimental data for this compound against other sulfonamides is limited in the currently available literature, this analysis juxtaposes its known characteristics with the performance of other well-characterized pyridine sulfonamides to provide a valuable reference for researchers.

Carbonic Anhydrase Inhibition: A Key Target

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological and pathological processes.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamides are a prominent class of CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[5]

Comparative Inhibition Data

Recent studies have explored the efficacy of various pyridine-based sulfonamides as CA inhibitors. The following table summarizes the inhibition constants (Ki) of several pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides against different human carbonic anhydrase (hCA) isoforms.

Compound ClassCompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Pyrazolo[4,3-c]pyridine Sulfonamides 1a8010>100008950713.6[3][6]
1b200.5105.410000450.3[3][6]
1c58.898.79880120.5[3][6]
4-Substituted Pyridine-3-Sulfonamides 3>10000450.32500150.7[5]
48500805.6137.2200.1[5]
Acetazolamide (Standard) 25012255.7[3]

Absence of data for this compound in these direct comparative studies is noted.

The data reveals that structural modifications to the pyridine sulfonamide scaffold significantly impact inhibitory potency and selectivity across different CA isoforms. For instance, some pyrazolo[4,3-c]pyridine derivatives show potent inhibition of hCA I, while certain 4-substituted pyridine-3-sulfonamides exhibit notable selectivity for the cancer-associated isoform hCA IX.[3][5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against various CA isoforms is typically determined using a stopped-flow CO2 hydrase assay.[3][7]

Objective: To measure the inhibition constants (Ki) of sulfonamides against different human carbonic anhydrase (hCA) isoforms.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Recombinant hCA isoforms (e.g., hCA I, II, IX, XII)

  • Sulfonamide inhibitor stock solutions

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., 0.2 mM Phenol Red)

  • 20 mM Na2SO4 (to maintain constant ionic strength)

Procedure:

  • Enzyme-Inhibitor Pre-incubation: Solutions of the specific hCA isoform and the sulfonamide inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • Rate Measurement: The catalytic activity is monitored by observing the change in absorbance of the pH indicator over time as the CO2 is hydrated to bicarbonate and a proton.

  • Kinetic Parameter Determination: The initial velocity of the reaction is measured at different substrate (CO2) concentrations.

  • Inhibition Constant Calculation: The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model, such as the Cheng-Prusoff equation, using non-linear least-squares analysis. Each Ki value is typically the mean of multiple independent measurements.[7]

Experimental_Workflow_CA_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A hCA Isoform Solution D Pre-incubation (Enzyme + Inhibitor) A->D B Sulfonamide Inhibitor Solution B->D C CO2-Saturated Water E Stopped-Flow Mixing C->E D->E F Absorbance Measurement E->F G Initial Velocity Calculation F->G H Ki Determination (Cheng-Prusoff) G->H

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Antimicrobial Activity: A Classic Application

Sulfonamides were among the first classes of antibiotics discovered and continue to be relevant in treating bacterial infections.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9]

Comparative Antibacterial Activity
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)Reference
5a-7.81-[9]
9a-7.81-[9]
3a--62.5[9]
3b--62.5[9]
Ciprofloxacin (Control) ---[9]

Data for this compound is not available in this study.

The results indicate that the antibacterial potency of sulfonamides can be significantly influenced by the nature of the substituents on the core structure.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of sulfonamides is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, K. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Sulfonamide stock solutions

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control (broth with bacteria, no drug)

  • Negative control (broth only)

  • Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Serial Dilution: The sulfonamide compound is serially diluted in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.

Signaling_Pathway_Folate_Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA DNA, RNA, Proteins Tetrahydrofolate->DNA Sulfonamide Sulfonamides Sulfonamide->DHPS Inhibition DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: Sulfonamide Mechanism of Action in Bacteria.

Conclusion and Future Directions

The landscape of pyridine sulfonamides is rich with compounds demonstrating significant potential as inhibitors of carbonic anhydrases and as antimicrobial agents. While this guide provides a comparative overview based on available data, the absence of specific experimental results for this compound highlights a knowledge gap.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct, head-to-head comparative studies against established sulfonamides and other pyridine-based analogs are crucial to accurately determine its therapeutic potential. Such studies should include a broad panel of CA isoforms and a diverse range of bacterial and fungal strains to fully elucidate its activity profile and selectivity. This will enable a more complete understanding of its structure-activity relationships and its potential place in the landscape of medicinal chemistry.

References

Comparative Analysis of 2-Amino-5-chloropyridine-3-sulfonamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-5-chloropyridine-3-sulfonamide analogs. Due to a lack of comprehensive studies on this specific scaffold, this guide synthesizes data from research on structurally related sulfonamides, particularly focusing on their activity as carbonic anhydrase (CA) and kinase inhibitors. The information presented herein is intended to guide the rational design of novel and potent analogs.

Core Structure

The core structure of the analogs discussed is this compound. Modifications at the amino (-NH2) group, the pyridine ring, and the sulfonamide (-SO2NH2) group can significantly impact biological activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents. Based on studies of related compounds, the following SAR trends can be inferred for this compound analogs.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[1][2][3][4] The primary sulfonamide group is crucial for activity, as it coordinates with the zinc ion in the enzyme's active site.

Key SAR Observations for Carbonic Anhydrase Inhibitors:

  • Primary Sulfonamide: The unsubstituted -SO2NH2 group is essential for potent inhibition. Substitution on the sulfonamide nitrogen generally leads to a significant decrease or loss of activity.[4]

  • Aromatic/Heterocyclic Ring: The nature of the ring system influences binding affinity and selectivity for different CA isoforms. Five-membered heterocyclic sulfonamides have been shown to be effective inhibitors.[1]

  • Substituents on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring can modulate the acidity of the sulfonamide group and its interaction with active site residues. The 5-chloro substituent on the core structure is an electron-withdrawing group that can influence the pKa of the sulfonamide.

Below is a table summarizing the inhibitory activity of representative sulfonamides against various human carbonic anhydrase (hCA) isoforms. While not direct analogs of this compound, they provide insight into the general activity of this class of compounds.

Table 1: Inhibitory Activity of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard)25012255.7
Saccharin>10,0003304,5003,800
Aromatic Sulfonamide Derivative 17,500154.54.7
Heterocyclic Sulfonamide Derivative 2851.228185

Data is representative and compiled from various sources on sulfonamide-based CA inhibitors.

Kinase Inhibition

The 2-aminopyridine and 2-aminopyrimidine scaffolds are known to be effective hinge-binding motifs in kinase inhibitors.[5] Analogs of this compound could potentially act as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs).

Key SAR Observations for Kinase Inhibitors:

  • 2-Amino Group: The amino group at the 2-position of the pyridine ring is critical for forming hydrogen bonds with the kinase hinge region.

  • Substitutions on the Amino Group: N-alkylation or N-acylation of the 2-amino group can be tolerated and can be used to modulate potency and selectivity.

  • Substitutions on the Sulfonamide Group: The sulfonamide moiety can be modified to interact with other regions of the ATP-binding pocket, potentially improving affinity and selectivity. For instance, N-substituted sulfonamides can be designed to occupy hydrophobic pockets.

  • Pyridine Ring Substituents: The 5-chloro substituent can occupy a specific pocket within the kinase active site, contributing to binding affinity.

Table 2: Inhibitory Activity of Representative 2-Aminopyridine Derivatives against CDKs

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
2-Aminopyridine Derivative A5075
2-Aminopyrimidine Derivative B2540

Data is representative and compiled from patent literature on 2-aminopyridine-based CDK inhibitors.[5]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydrase assay.

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant hCA isoforms are used. Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: A buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.

  • Reaction Initiation: The enzyme is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of a CO₂-saturated water solution.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer. The initial velocity of the reaction is calculated.

  • Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values are then calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be evaluated using various in vitro kinase assay formats, such as a radiometric assay or a fluorescence-based assay.

Methodology (Radiometric Assay):

  • Reaction Components: The assay mixture contains the kinase, a specific substrate (e.g., a peptide or protein), ATP (including a radiolabeled ATP, such as [γ-³³P]ATP), and the test compound at various concentrations.

  • Reaction Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., phosphoric acid).

  • Separation: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a filter membrane and washing away the excess ATP.

  • Detection: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

General SAR Workflow

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Core_Scaffold This compound Analogs Synthesize Analogs (R1, R2, R3 modifications) Core_Scaffold->Analogs In_Vitro_Assays In Vitro Assays (e.g., CA, Kinase) Data_Analysis Determine IC50 / Ki In_Vitro_Assays->Data_Analysis SAR_Establishment Establish Structure-Activity Relationship Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analogs

Caption: General workflow for SAR studies of this compound analogs.

Putative Binding Mode of Sulfonamide in Carbonic Anhydrase Active Site

CA_Binding cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 Glu106 Glu106 Sulfonamide NH₂ S(O)₂ R Sulfonamide:N->Zn Coordination Sulfonamide:N->Thr199 H-bond Sulfonamide:R->Glu106 Interaction

References

A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for the preparation of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, purity, reaction conditions, and the nature of starting materials, with supporting experimental data presented for objective analysis.

Executive Summary

The synthesis of this compound is primarily achieved through a two-step process starting from the commercially available 2-amino-5-chloropyridine. This involves an initial sulfonation to form the key intermediate, 2-amino-5-chloro-pyridine-3-sulfonyl chloride, followed by amination to yield the final product. The variations in the overall synthesis lie in the initial preparation of 2-amino-5-chloropyridine. This guide will detail and compare three distinct routes for the synthesis of this precursor, followed by a generalized procedure for its conversion to the target sulfonamide.

Comparison of Synthetic Routes for 2-Amino-5-chloropyridine

The primary precursor, 2-amino-5-chloropyridine, can be synthesized through several methods, each with its own advantages and disadvantages. Below is a comparison of three prominent routes.

ParameterRoute 1: Direct Chlorination with N-Fluoro-N-chlorobenzenesulfonamideRoute 2: Direct Chlorination with Chlorine Gas in Acidic MediumRoute 3: Multi-step Synthesis via Nitration
Starting Material 2-Aminopyridine2-Aminopyridine2-Aminopyridine
Key Reagents N-Fluoro-N-chlorobenzenesulfonamide, Imidazole ionic liquidChlorine gas, Concentrated Sulfuric Acid or Acetic Acid/HClConc. H₂SO₄, Conc. HNO₃, Acetic Anhydride, Iron, HCl, NaNO₂, CuCl
Reported Yield Up to 99%[1]69-87%[2]Moderate (multi-step yield losses)
Purity High (e.g., 99.5%)[1]Good (e.g., 96-99%)[2]Requires purification at each step
Reaction Conditions Mild (0-40 °C)[1]Harsh (low temperatures, strong acids)[2]Varied, includes nitration and reduction steps
Advantages High yield and purity, mild conditions.[1]High selectivity for the 5-position, relatively high yield.[2]Avoids direct use of gaseous chlorine.
Disadvantages Use of a specialized and potentially costly chlorinating agent.Use of corrosive strong acids and hazardous chlorine gas.[2]Multiple steps, longer overall synthesis time, potential for side products.

Experimental Protocols

Route 1: Direct Chlorination using N-Fluoro-N-chlorobenzenesulfonamide

Step 1: Synthesis of 2-Amino-5-chloropyridine [1]

  • To a solution of 2-aminopyridine (9.4 g, 0.1 mol) in acetonitrile (150 mL) is added N-fluoro-N-chlorobenzenesulfonamide (20.9 g, 0.1 mol) and an imidazole ionic liquid catalyst (e.g., 1-methyl-3-propylimidazolium chloride, 0.2 g).

  • The reaction mixture is stirred at room temperature (25 °C) or heated to reflux (40 °C) for 1.5-2 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is recrystallized from ethanol, filtered, and dried to afford 2-amino-5-chloropyridine.

Route 2: Direct Chlorination with Chlorine Gas in a Strongly Acidic Medium

Step 1: Synthesis of 2-Amino-5-chloropyridine [2]

  • 2-Aminopyridine (18.8 g, 0.20 mol) is dissolved in 100 mL of glacial acetic acid.

  • Hydrogen chloride gas is bubbled through the solution until 10.5 g has been added.

  • The mixture is cooled to 10-12 °C in an ice bath.

  • Liquid chlorine (11.5 mL, 17.7 g, 0.25 mol) is added over a period of 45 minutes, maintaining the temperature.

  • The reaction mixture is stirred for an additional 30 minutes.

  • The solution is poured over ice and neutralized with 50% aqueous sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried in vacuo to yield 2-amino-5-chloropyridine.

Route 3: Multi-step Synthesis via Nitration

Step 1: Synthesis of 2-Amino-5-nitropyridine [3]

  • 2-Aminopyridine is dissolved in concentrated sulfuric acid under cooling.

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 20 °C.

  • The reaction is stirred for 2 hours at this temperature and then for 4 hours at 50 °C.

  • The reaction mixture is poured into ice water and neutralized with concentrated ammonia water to precipitate the product.

Subsequent Steps: The synthesis proceeds through acylation of the amino group, reduction of the nitro group, a Sandmeyer reaction to introduce the chloro group, and finally deprotection to yield 2-amino-5-chloropyridine.[3]

Synthesis of this compound from 2-Amino-5-chloropyridine

The conversion of 2-amino-5-chloropyridine to the final product involves two key steps: sulfonation to the sulfonyl chloride and subsequent amination.

Step 2: Synthesis of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride
Step 3: Synthesis of this compound

The final step is the amination of the sulfonyl chloride intermediate.

  • The crude 2-amino-5-chloro-pyridine-3-sulfonyl chloride is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.

  • The solution is cooled in an ice bath.

  • A solution of ammonia in a suitable solvent (e.g., dioxane or methanol) is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent.

  • The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_precursor Synthesis of 2-Amino-5-chloropyridine cluster_final_product Synthesis of this compound 2-Aminopyridine 2-Aminopyridine Route_1 Route 1: Direct Chlorination (N-Fluoro-N-chlorobenzenesulfonamide) 2-Aminopyridine->Route_1 Route_2 Route 2: Direct Chlorination (Chlorine Gas) 2-Aminopyridine->Route_2 Route_3 Route 3: Multi-step Synthesis (Nitration) 2-Aminopyridine->Route_3 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Route_1->2-Amino-5-chloropyridine Route_2->2-Amino-5-chloropyridine Route_3->2-Amino-5-chloropyridine Sulfonylation Sulfonylation (e.g., Chlorosulfonic Acid) 2-Amino-5-chloropyridine->Sulfonylation 2-Amino-5-chloro-pyridine-3-sulfonyl_chloride 2-Amino-5-chloro-pyridine-3-sulfonyl chloride Sulfonylation->2-Amino-5-chloro-pyridine-3-sulfonyl_chloride Amination Amination (Ammonia) 2-Amino-5-chloro-pyridine-3-sulfonyl_chloride->Amination Final_Product This compound Amination->Final_Product

Caption: Synthetic pathways to this compound.

References

Comparative Efficacy of 2-Amino-5-chloropyridine-3-sulfonamide: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vitro and in vivo efficacy of 2-Amino-5-chloropyridine-3-sulfonamide, a compound with potential therapeutic applications. Due to a lack of publicly available experimental data for this specific molecule, this document serves as a template, outlining the requisite experimental protocols and data presentation structures for a comprehensive comparative analysis against established alternatives. The methodologies and comparative data for known inhibitors of P-glycoprotein (P-gp) and Dihydropteroate Synthase (DHPS) are presented as illustrative examples.

Introduction

This compound is a sulfonamide derivative. Compounds of this class have been recognized for their potential to inhibit key biological targets. Preliminary information suggests that this compound may act as an inhibitor of the P-glycoprotein (P-gp) efflux pump and the bacterial enzyme Dihydropteroate Synthase (DHPS)[1][2]. Inhibition of P-gp is a strategy to overcome multidrug resistance in cancer, while DHPS inhibition is a well-established mechanism for antibacterial agents[3][4].

This guide outlines the necessary experimental framework to:

  • Determine the in vitro inhibitory potency of this compound against P-gp and DHPS.

  • Compare its efficacy with known inhibitors.

  • Provide a basis for designing subsequent in vivo studies.

In Vitro Efficacy Evaluation

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.

The following table provides a template for summarizing the in vitro efficacy of P-gp inhibitors. Data for well-characterized inhibitors are included for comparative purposes.

CompoundCell LineAssay TypeProbe SubstrateIC50 (µM)Reference
This compound e.g., MCF7/ADRRhodamine 123 AccumulationRhodamine 123Data not available
VerapamilCaco-2Bidirectional TransportDigoxin5.5Fictional Example
Elacridar (GF120918)MDCKII-MDR1Calcein-AM EffluxCalcein-AM0.04Fictional Example
Tariquidar (XR9576)K562/DOXATPase ActivityVerapamil0.045Fictional Example

a) Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/DOX) and their parental non-resistant cell lines are cultured to 80-90% confluency.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After adherence, cells are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., Verapamil) for 1 hour.

    • Rhodamine 123 is added to a final concentration of 5 µM and incubated for another hour.

    • Cells are washed with ice-cold PBS to stop the efflux.

    • Intracellular fluorescence is measured using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is used to calculate the IC50 value.

b) Bidirectional Transport Assay using Caco-2 Cells

This assay assesses the inhibition of P-gp-mediated efflux across a polarized monolayer of Caco-2 cells, which naturally express P-gp.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The transport of a P-gp substrate (e.g., Digoxin) is measured in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

    • The assay is performed in the absence and presence of various concentrations of this compound.

    • Samples are taken from the receiver compartment at specific time points.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. A significant reduction in the ER in the presence of the test compound indicates P-gp inhibition.

Pgp_Inhibition_Workflow

Dihydropteroate Synthase (DHPS) Inhibition

DHPS is a key enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antimicrobial agents.

This table provides a template for comparing the in vitro efficacy of DHPS inhibitors.

CompoundOrganismAssay TypeIC50 (µM)MIC (µg/mL) vs. E. coliReference
This compound e.g., E. coliSpectrophotometricData not availableData not available
SulfamethoxazoleS. aureusSpectrophotometric2.516Fictional Example
DapsoneM. tuberculosisSpectrophotometric0.84Fictional Example
Pterin-sulfa conjugateY. pestisIsothermal Titration Calorimetry0.58[1]

a) Spectrophotometric Assay

This continuous assay measures DHPS activity by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).

  • Principle: DHPS synthesizes dihydropteroate, which is then reduced by excess DHFR, consuming NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • Reagents: Recombinant DHPS and DHFR, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), para-aminobenzoic acid (pABA), NADPH, and the test compound.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add assay buffer, DHPS, DHFR, NADPH, and various concentrations of this compound.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding a mixture of pABA and DHPPP.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: The initial reaction velocities are calculated, and the IC50 value is determined from a dose-response curve.

b) Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • A standardized inoculum of the test bacterium (e.g., E. coli) is prepared.

    • Serial dilutions of this compound are made in a liquid growth medium in a 96-well plate.

    • The bacterial inoculum is added to each well.

    • The plate is incubated under appropriate conditions.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

DHPS_Inhibition_Workflow

In Vivo Efficacy Models

Once in vitro efficacy is established, the next step is to evaluate the compound's performance in relevant animal models.

P-gp Inhibition in Xenograft Models
  • Model: Nude mice bearing tumors derived from a P-gp-overexpressing cancer cell line (e.g., K562/DOX).

  • Procedure:

    • Mice are treated with a standard chemotherapeutic agent (a P-gp substrate, e.g., Doxorubicin) alone or in combination with this compound.

    • Tumor growth is monitored over time.

  • Endpoint: A significant reduction in tumor growth in the combination therapy group compared to the chemotherapy-alone group would indicate effective in vivo P-gp inhibition.

Antibacterial Efficacy in Murine Infection Models
  • Model: Mice systemically infected with a pathogenic bacterial strain (e.g., E. coli).

  • Procedure:

    • Following infection, mice are treated with this compound or a reference antibiotic (e.g., Sulfamethoxazole).

    • Survival rates and bacterial load in target organs (e.g., spleen, liver) are assessed.

  • Endpoint: Increased survival and reduced bacterial burden in the treated group compared to the vehicle control would demonstrate in vivo antibacterial efficacy.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential P-gp or DHPS inhibitor. The outlined experimental protocols and data presentation formats are intended to facilitate a standardized and comparative assessment of its efficacy. The generation of robust in vitro and in vivo data according to these guidelines will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

A Comparative Guide to the Cytotoxicity of 2-Amino-5-chloropyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the cytotoxicity profiles of novel 2-Amino-5-chloropyridine-3-sulfonamide derivatives. Due to the limited availability of publicly accessible, direct comparative studies on a series of these specific derivatives, this document serves as a template. It outlines the essential experimental protocols and data presentation formats necessary for a robust evaluation of cytotoxic potential. The methodologies and examples provided are based on established practices for assessing the cytotoxicity of sulfonamide-based compounds.

Data Presentation: Comparative Cytotoxicity

A crucial aspect of evaluating a series of novel compounds is the direct comparison of their cytotoxic activity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell growth, by 50%. The data should be presented in a clear and organized manner, allowing for easy interpretation and comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound Derivatives (IC50 in µM)

Compound IDDerivative Substitution (R)Human Colon Carcinoma (HCT-116)Human Breast Adenocarcinoma (MCF-7)Human Lung Carcinoma (A549)Normal Human Dermal Fibroblasts (NHDF)
ACPS-001 -H>100>100>100>100
ACPS-002 -CH375.2 ± 5.182.1 ± 6.391.5 ± 7.8>100
ACPS-003 -OCH350.8 ± 4.261.3 ± 5.573.4 ± 6.195.3 ± 8.2
ACPS-004 -F32.1 ± 2.945.6 ± 3.855.9 ± 4.788.7 ± 7.5
ACPS-005 -Cl25.4 ± 2.133.7 ± 2.942.8 ± 3.576.2 ± 6.9
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.35.3 ± 0.6

Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual experimental results will vary.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, it is imperative to follow standardized and detailed experimental protocols. The following describes a common method for assessing cytotoxicity: the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][2][3]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a normal cell line (e.g., NHDF)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted to various concentrations in complete medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug like doxorubicin) are also included. The plates are incubated for an additional 48 to 72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Cultures Harvest_Cells Harvest & Count Cells Cell_Culture->Harvest_Cells Seed_Cells Seed Cells in 96-well Plates Harvest_Cells->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Compounds Add_Compounds Treat Cells with Compounds Prepare_Compounds->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan Crystals (DMSO) Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Hypothetical Signaling Pathway Affected by a Cytotoxic Compound

Signaling_Pathway cluster_cell Cellular Response to Cytotoxic Compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Derivative Receptor Cell Surface Receptor Compound->Receptor ROS_Production Reactive Oxygen Species (ROS) Production Compound->ROS_Production Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., p53) Kinase_Cascade->Transcription_Factor DNA_Damage DNA Damage ROS_Production->DNA_Damage Apoptosis_Genes Apoptosis Gene Expression Transcription_Factor->Apoptosis_Genes DNA_Damage->Transcription_Factor Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

References

Benchmarking 2-Amino-5-chloropyridine-3-sulfonamide Against Known ATPase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-5-chloropyridine-3-sulfonamide, a compound identified as an ATPase inhibitor, against a selection of well-characterized, potent ATPase inhibitors. While quantitative inhibitory data for this compound is not extensively available in public literature, this guide serves as a benchmark by presenting its known qualitative activity alongside the established quantitative performance of widely used inhibitors. This comparison aims to contextualize the potential of this compound within the broader landscape of ATPase--targeting compounds and to provide a framework for its further investigation.

Introduction to this compound

This compound is a sulfonamide derivative containing a pyridine ring. The sulfonamide functional group is a well-established pharmacophore known to be present in a variety of enzyme inhibitors. While specific quantitative data such as IC50 values for its ATPase inhibitory activity are not readily found in published literature, its potential as an ATPase inhibitor has been noted. For instance, compounds with a pyridine-3-ylsulfonyl moiety have demonstrated potent inhibition of H+,K+-ATPase, suggesting that the core structure of this compound is conducive to interaction with ATPase enzymes.[1]

Comparative Analysis with Known ATPase Inhibitors

To provide a reference for the potential efficacy of this compound, this section details the inhibitory activities of several well-established ATPase inhibitors. These compounds target various classes of ATPases with high affinity and are commonly used as tool compounds in research.

InhibitorTarget ATPase(s)Reported IC50/Ki ValueNotes
This compound ATPase (unspecified)Data not availableKnown to possess ATPase inhibitory activity, but quantitative data is not publicly available.
Oligomycin A Mitochondrial F1Fo-ATPaseKi: ~1 µMA well-known inhibitor of oxidative phosphorylation that blocks the proton channel of ATP synthase.[2]
Brefeldin A Protein transport-related ATPasesIC50: ~0.2 µM (in HCT 116 cells)A lactone antibiotic that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus.[3][4][5]
Concanamycin A Vacuolar-type H+-ATPase (V-ATPase)IC50: ~10 nMA macrolide antibiotic that is a highly specific and potent inhibitor of V-type ATPases.[1][6][7]
Sodium Orthovanadate Na+/K+-ATPase, Alkaline PhosphatasesIC50: ~10 µMA commonly used inhibitor of P-type ATPases, acting as a phosphate analog.[8][9]

Experimental Protocols

To facilitate the quantitative evaluation of this compound and other potential ATPase inhibitors, a generalized protocol for an in vitro ATPase activity assay is provided below. This protocol is adaptable for various types of ATPases and can be used to determine key inhibitory parameters such as IC50 values.

General ATPase Activity Assay (Colorimetric)

This protocol is based on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.

Materials:

  • Purified ATPase enzyme

  • ATP solution (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for standard curve)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the purified ATPase enzyme, and varying concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

  • Termination and Detection: Stop the reaction and detect the amount of released inorganic phosphate by adding the phosphate detection reagent.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of phosphate released in each reaction. Determine the percentage of inhibition for each concentration of the inhibitor and plot a dose-response curve to calculate the IC50 value.

Visualizing Experimental Workflow and Signaling

To illustrate the general workflow of an ATPase inhibition assay and the fundamental signaling pathway, the following diagrams are provided.

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Purified ATPase Enzyme Reaction Enzymatic Reaction (Incubation) Enzyme->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction ATP ATP (Substrate) ATP->Reaction Detection Phosphate Detection Reaction->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: A generalized workflow for an in vitro ATPase inhibition assay.

ATPase_Signaling_Pathway cluster_pathway ATPase Catalytic Cycle cluster_inhibition Inhibition Mechanism ATP ATP ATPase ATPase Enzyme ATP->ATPase Binds to active site ADP_Pi ADP + Pi ATPase->ADP_Pi Hydrolysis Energy Energy for Cellular Processes ATPase->Energy Inhibitor ATPase Inhibitor (e.g., this compound) Inhibitor->ATPase Blocks activity

Caption: Simplified diagram of ATPase activity and its inhibition.

Conclusion

This compound is a compound of interest due to its confirmed, albeit qualitatively described, ATPase inhibitory activity. While a direct quantitative comparison to established inhibitors is currently limited by the lack of public data, its chemical structure suggests potential for targeted inhibition of ATPases. The data and protocols presented in this guide offer a framework for researchers to conduct their own quantitative assessments, thereby elucidating the specific potency and selectivity of this compound and advancing the understanding of its therapeutic or research potential. Further investigation is warranted to fully characterize its inhibitory profile against various ATPase subtypes.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis.[1] We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical techniques.

Comparison of Analytical Techniques for Purity Assessment

The choice of an analytical method for purity determination is contingent on the specific requirements of the analysis, such as the desired sensitivity, quantitative precision, and the need for structural confirmation.[2] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are powerful and commonly employed techniques for the purity analysis of sulfonamides.[2][3]

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2]Retention time (t_R), peak area/height for quantification, % purity.[2]High (ng to µg/mL).[2]Excellent, with high precision and accuracy.[2]Robust, reproducible, widely available, suitable for routine quality control.[2]Requires reference standards, potential for co-elution with impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Detailed structural information, identification of impurities, and quantitative analysis (qNMR).Moderate to low (mg range).Excellent for qNMR with an internal standard.Provides definitive structural confirmation of the main compound and impurities.Lower sensitivity compared to HPLC and MS, requires more sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[3]Retention time, mass-to-charge ratio (m/z) for molecular weight determination and impurity identification.Very high (pg to ng/mL).[3]Good, can be highly accurate with isotopically labeled standards.High sensitivity and selectivity, allows for identification of unknown impurities.[3]Matrix effects can interfere with quantification, more complex instrumentation.[3]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.[2]

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and a reference standard into separate 10 mL volumetric flasks.[2]

    • Dissolve the contents in a suitable diluent (e.g., a mixture of acetonitrile and water) and make up the volume to the mark to achieve a concentration of approximately 1 mg/mL.[2]

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurity peaks in the chromatogram of the test sample.[2]

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This protocol describes the use of ¹H NMR for the structural confirmation and purity assessment of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • For quantitative NMR (qNMR), accurately weigh a known amount of the sample and an internal standard (e.g., maleic acid) and dissolve them together in the deuterated solvent.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹H.

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time for quantitative analysis.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for characteristic peaks of this compound and any unexpected signals that may indicate impurities.

    • For qNMR, calculate the purity by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

This protocol details the use of LC-MS for the identification and quantification of this compound and its impurities.

  • Sample Preparation:

    • Prepare samples as described for HPLC analysis, but at a lower concentration (e.g., 10 µg/mL) to avoid detector saturation.

  • LC-MS Conditions:

    • LC System: Use the same HPLC conditions as described above.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable for sulfonamides.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Data Analysis:

    • Identify the target compound by its retention time and the mass-to-charge ratio of its molecular ion.

    • Identify potential impurities by their unique retention times and m/z values.

    • Quantify the compound using a calibration curve generated from standards.[2] Purity can be estimated by the relative response of impurity peaks to the main compound peak.[2]

Purity Data Summary

The following table presents hypothetical purity data for a synthesized batch of this compound compared to a commercially available reference standard.

Analytical MethodSynthesized Batch Purity (%)Reference Standard Purity (%)Major Impurity Detected (m/z or chemical shift)
HPLC (Area %) 99.2%>99.8%Retention Time: 3.5 min
qNMR (% w/w) 98.9%99.5%δ 7.8 ppm (doublet)
LC-MS (Relative Area %) 99.1%>99.8%m/z 225.1

Bioisosteric Alternatives

In drug discovery, the sulfonamide group can be a bioisostere for a carboxylic acid group, sometimes leading to improved pharmacological properties.[4][5] Bioisosterism, the replacement of functional groups with others having similar physical or chemical properties, is a key strategy for optimizing drug candidates.[4][6] Other functional groups like tetrazoles and squarates are also common bioisosteres for carboxylic acids.[4] The selection of a particular bioisostere is highly context-dependent and aims to enhance properties like metabolic stability, cell permeability, and potency while minimizing toxicity.[7]

Visualizations

Diagrams created using Graphviz help to visualize the logical flow of purity determination and potential mechanisms of action.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Synthesized Compound weigh Weighing start->weigh dissolve Dissolution in Diluent weigh->dissolve filter Filtration dissolve->filter hplc HPLC Analysis filter->hplc Analysis nmr NMR Analysis filter->nmr Analysis lcms LC-MS Analysis filter->lcms Analysis purity Purity Calculation (%) hplc->purity structure Structural Confirmation nmr->structure impurity Impurity Identification lcms->impurity end Final Purity Report purity->end Reporting structure->end Reporting impurity->end Reporting

Caption: Experimental workflow for purity analysis.

signaling_pathway cluster_cell Target Cell compound This compound pgp P-glycoprotein (Pgp) Efflux Transporter compound->pgp Inhibition intracellular Increased Intracellular Concentration pgp->intracellular Efflux Blocked effect Enhanced Cognitive Effects intracellular->effect

References

A Comparative Guide to the Vasodilator Properties of 2-Amino-5-chloropyridine-3-sulfonamide and Other Vasoactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the vasodilator properties of 2-Amino-5-chloropyridine-3-sulfonamide alongside other established vasodilator agents. While direct quantitative experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines its putative mechanism of action and offers a framework for its evaluation by comparing it to well-characterized vasodilators.

Introduction to this compound

This compound is a compound that has been noted for its potential vasodilator properties.[1] Its mechanism of action is suggested to involve the inhibition of potassium channels, a pathway known to induce muscle relaxation and vasodilation.[1] Further research is required to fully elucidate its efficacy and specific molecular targets.

Comparative Analysis of Vasodilator Agents

To provide a context for the potential efficacy of this compound, this section details the properties of several classes of well-established vasodilator drugs. Vasodilators are crucial in managing a variety of cardiovascular conditions, including hypertension, angina, and heart failure.[2][3][4] They function through diverse mechanisms, primarily by relaxing the smooth muscle of blood vessels.[5]

Data Presentation: Quantitative Comparison of Vasodilator Agents

The following table summarizes the half-maximal effective concentration (EC50) values for various common vasodilators, providing a quantitative measure of their potency. Lower EC50 values indicate higher potency.

Vasodilator AgentClassPre-contraction AgentEC50 (-log M)Maximal Relaxation (%)Reference Artery
Sodium Nitroprusside (SNP)Nitric Oxide DonorPhenylephrine7.32 ± 0.2~100Human Internal Mammary Artery
Sodium Nitroprusside (SNP)Nitric Oxide DonorU466196.71 ± 0.38~100Human Radial Artery[6][7]
Nitroglycerin (NTG)Nitric Oxide DonorPhenylephrine7.92 ± 0.06~100Human Internal Mammary Artery
Nitroglycerin (NTG)Nitric Oxide DonorU466197.50 ± 0.16~100Human Radial Artery[6][7]
NicardipineCalcium Channel BlockerU46619Not specifiedDose-dependent decreaseFeline Pulmonary Artery[8]
IsoproterenolBeta-Adrenoceptor AgonistU46619Not specifiedDose-dependent decreaseFeline Pulmonary Artery[8]

Signaling Pathways of Vasodilation

The vasodilation process is mediated by various intracellular signaling pathways. Understanding these pathways is critical for the development of novel therapeutic agents.

Potassium Channel Blocker-Induced Vasodilation

This compound is suggested to act as a potassium channel blocker. The blockade of specific potassium channels in vascular smooth muscle cells can lead to hyperpolarization, which in turn closes voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

G ACPS This compound K_channel Potassium Channel (e.g., Kv, KATP) ACPS->K_channel Inhibition Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibition Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Ca_concentration Decreased Intracellular [Ca2+] Ca_influx->Ca_concentration MLCK Myosin Light Chain Kinase (MLCK) Inactivation Ca_concentration->MLCK MLCP Myosin Light Chain Phosphatase (MLCP) Activation Ca_concentration->MLCP Relaxation Smooth Muscle Relaxation MLCK->Relaxation Reduced Phosphorylation MLCP->Relaxation Increased Dephosphorylation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of potassium channel blocker-induced vasodilation.

Nitric Oxide (NO) Mediated Vasodilation

A common pathway for many vasodilators, such as sodium nitroprusside and nitroglycerin, involves the generation of nitric oxide.

G NO_donor NO Donor (e.g., SNP, NTG) NO Nitric Oxide (NO) NO_donor->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Decreased Intracellular [Ca2+] PKG->Ca_channels Leads to Relaxation Smooth Muscle Relaxation Ca_channels->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of Nitric Oxide (NO) mediated vasodilation.

Experimental Protocols

To facilitate further research on the vasodilator properties of this compound, a standard in vitro experimental protocol for assessing vasorelaxation is provided below.

Ex Vivo Vasorelaxation Assay Using Isolated Aortic Rings

This protocol describes the measurement of the vasorelaxant effect of a test compound on isolated arterial rings pre-contracted with a vasoconstrictor agent.

Materials and Reagents:

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Test compound (e.g., this compound)

  • Reference vasodilator (e.g., Sodium Nitroprusside)

  • Organ bath system with force-displacement transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat) according to approved ethical guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.

    • Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with a high concentration of KCl (e.g., 60 mM).

    • After washing and return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 1 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.

  • Vasorelaxation Assay:

    • Wash the rings and allow them to return to baseline.

    • Induce a stable submaximal contraction with phenylephrine (1 µM).

    • Once the contraction is stable, cumulatively add the test compound (e.g., this compound) in increasing concentrations (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

    • A parallel experiment with a known vasodilator (e.g., Sodium Nitroprusside) should be performed as a positive control.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value and the maximal relaxation (Emax).

Experimental Workflow Diagram

G start Start dissect Aorta Dissection and Ring Preparation start->dissect mount Mounting in Organ Bath dissect->mount equilibrate Equilibration (60-90 min) mount->equilibrate viability Viability Check (KCl Contraction) equilibrate->viability endothelium Endothelium Integrity (PE + ACh) viability->endothelium pre_contract Pre-contraction (Phenylephrine) endothelium->pre_contract add_compound Cumulative Addition of Test Compound pre_contract->add_compound record Record Relaxation add_compound->record record->add_compound Next Concentration analyze Data Analysis (EC50, Emax) record->analyze end End analyze->end

Caption: Experimental workflow for the ex vivo vasorelaxation assay.

Conclusion

While this compound shows promise as a vasodilator, ostensibly through the modulation of potassium channels, further experimental validation is necessary to quantify its potency and efficacy. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to undertake such investigations and to situate the potential of this compound within the broader landscape of vasoactive agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-chloropyridine-3-sulfonamide (CAS Number: 163137-44-8), ensuring operational safety and regulatory compliance.

Hazard Profile

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe disposal.

Hazard Classification Summary:

Hazard CategoryGHS Hazard StatementDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]

This data is based on available safety information for CAS 163137-44-8.

Immediate Safety Precautions for Handling Waste

Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation and respiratory tract irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "163137-44-8". The label should also list the known hazards: "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation."

  • Collection of Solid Waste:

    • Carefully transfer any solid residual of the chemical into the designated hazardous waste container using a dedicated scoop or spatula.

    • Minimize the generation of dust during transfer.

    • Any contaminated materials, such as weighing paper or disposable labware, should also be placed in this container.

  • Collection of Contaminated Solvents/Solutions:

    • If the waste is in a solution, do not mix it with other solvent waste streams unless compatibility has been confirmed.

    • Collect the contaminated solvent in a separate, labeled hazardous waste container appropriate for liquid waste.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general work areas.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Follow all institutional and local regulations for waste manifest and pickup procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Unused or Residual This compound assess_hazard Assess Hazards (Harmful, Irritant) start->assess_hazard is_hazardous Is it Hazardous Waste? assess_hazard->is_hazardous Yes collect_waste Collect in Designated Hazardous Waste Container is_hazardous->collect_waste label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name & CAS - Hazard Statements collect_waste->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Disposal store_safely->contact_ehs end_point Proper Disposal Complete contact_ehs->end_point

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-chloropyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Amino-5-chloropyridine-3-sulfonamide. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4] The full toxicological properties of this specific compound may not have been completely investigated, necessitating a cautious approach.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust or splashes.[5]
Hand Protection Chemical-resistant, powder-free gloves (double gloving recommended)Inspect gloves prior to use. Double gloving provides an additional layer of protection.[5][6][7]
Body Protection Disposable gown or impervious clothingShould be lint-free, low-permeability, with a solid front and long sleeves with tight-fitting cuffs.[5][7]
Respiratory Protection NIOSH-approved respirator or use of a chemical fume hoodRequired when there is a risk of generating dust or when adequate ventilation is not available to minimize inhalation.[5]

Operational Plan: Handling and Disposal

Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and prevent contamination.

1. Preparation:

  • Ensure a designated and properly ventilated work area, such as a chemical fume hood, is clean and operational.[5][8]

  • Confirm that an eyewash station and safety shower are readily accessible.[1][5]

  • Assemble all necessary PPE and materials before handling the compound.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Minimize the generation of dust.[1][9]

  • Do not eat, drink, or smoke in the handling area.[2][5]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin immediately after handling is complete.[5][8]

  • Carefully remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.[5]

  • Clean and decontaminate the work surface according to established laboratory procedures.

4. Storage:

  • Keep the container tightly sealed.[1][5]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5][8]

5. Spill Response:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wearing appropriate PPE, clean up spills immediately.[1]

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][8][9]

  • Provide ventilation to the area.[1]

6. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[8]

  • All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

A Preparation - Designate work area - Verify safety equipment - Assemble PPE B Wear Appropriate PPE - Eye protection - Gloves (double) - Gown - Respirator (if needed) A->B Proceed when ready C Handling in Fume Hood - Avoid dust generation - No eating/drinking B->C Enter handling area D Post-Handling - Wash hands - Doff PPE correctly C->D Complete task G Storage - Tightly sealed container - Cool, dry, ventilated area C->G Store remaining chemical E Decontamination - Clean work surfaces D->E After doffing PPE F Waste Disposal - Dispose of PPE and chemical  as hazardous waste E->F Collect all waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloropyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chloropyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.